molecular formula C16H14O3 B5871631 2-acetylphenyl 2-methylbenzoate

2-acetylphenyl 2-methylbenzoate

Cat. No.: B5871631
M. Wt: 254.28 g/mol
InChI Key: AEEIEGAFXBBQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylphenyl 2-methylbenzoate is a synthetic benzoate ester of interest in organic chemistry and pharmaceutical research. This compound serves as a versatile building block and key intermediate in several named reactions and synthetic pathways for constructing complex molecules . One of the primary research applications of this class of compounds is in Fries rearrangement reactions . Under Lewis acid catalysis, the ester can undergo rearrangement, allowing researchers to explore the synthesis of various hydroxyarylketone derivatives, which are valuable scaffolds in medicinal chemistry. Furthermore, this compound is a crucial precursor in the Baker-Venkataraman rearrangement , a classical method used for the synthesis of 1,3-diketones and, subsequently, oxygen-containing heterocycles like chromones and flavones . These core structures are found in numerous natural products and biologically active molecules. Its structure, featuring acetyl and methyl substituents, makes it a relevant starting material for the synthesis of 2'-hydroxychalcone analogs via Claisen-Schmidt condensation, which are themselves intermediates for flavonoid synthesis . Structurally related benzoate esters have also been identified in extracts from marine Bacillus species, demonstrating significant antibacterial activity against aquatic pathogens such as Vibrio vulnificus and Aeromonas hydrophila , highlighting the potential of this chemical class in antimicrobial research. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-acetylphenyl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-7-3-4-8-13(11)16(18)19-15-10-6-5-9-14(15)12(2)17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEIEGAFXBBQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-acetylphenyl 2-methylbenzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 2-acetylphenyl 2-methylbenzoate (also known as o-toluyloxyacetophenone).

While the unsubstituted parent compound (2-acetylphenyl benzoate, CAS 4010-33-7) is a common catalog chemical, the 2-methyl derivative is a specialized intermediate. It is primarily synthesized in situ or as a discrete precursor for the synthesis of sterically hindered flavones via the Baker-Venkataraman rearrangement .

Part 1: Chemical Identity & Structural Analysis

This compound is an aromatic ester derived from the condensation of 2-hydroxyacetophenone and 2-methylbenzoic acid (o-toluic acid). Its primary utility lies in its role as a "masked" 1,3-diketone; under basic conditions, it undergoes an intramolecular Claisen-type condensation to form a chalcone precursor or a flavone.

Identifiers & Descriptors
Identifier TypeValue
IUPAC Name This compound
Common Synonyms o-Toluyloxyacetophenone; 2-(2-Methylbenzoyloxy)acetophenone; 2'-Acetylphenyl o-toluate
CAS Number Not Widely Indexed (Specialized Research Intermediate)*
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
SMILES CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2C
Key Functional Groups Aryl Ketone, Aryl Ester, ortho-Methyl steric hindrance

*Note: Unlike the unsubstituted benzoate (CAS 4010-33-7) or the 4-methyl isomer (CAS 22924-15-8), the 2-methyl isomer is rarely assigned a discrete CAS in public commercial catalogs due to its transient use in synthesis.

Part 2: Synthesis Protocol (Schotten-Baumann Conditions)

The synthesis of this compound requires overcoming the steric hindrance presented by the ortho-methyl group on the benzoyl chloride. Standard esterification may be sluggish; therefore, a base-catalyzed acyl substitution using anhydrous pyridine is the preferred method to ensure high yields.

Materials
  • Substrate: 2-Hydroxyacetophenone (1.0 equiv)

  • Reagent: 2-Methylbenzoyl chloride (o-Toluoyl chloride) (1.1 equiv)

  • Solvent/Base: Anhydrous Pyridine (Excess, acts as solvent and acid scavenger)

  • Work-up: HCl (1M), Ethyl Acetate, Brine, Sodium Sulfate.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen.

  • Solvation: Add 2-hydroxyacetophenone (10 mmol) to the flask, followed by anhydrous pyridine (15 mL) . Cool the solution to 0°C in an ice bath to control the exotherm.

  • Acylation: Dropwise, add 2-methylbenzoyl chloride (11 mmol) via a syringe over 10 minutes. The solution may turn yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours .

    • Technical Insight: The ortho-methyl group increases steric bulk. If TLC (Hexane:EtOAc 8:2) shows incomplete conversion after 6 hours, heat the mixture to 50°C for 1 hour.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) . This neutralizes the pyridine and precipitates the ester (or oils it out).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL) . Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if a solid forms, or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Part 3: Mechanism of Action (Baker-Venkataraman Rearrangement)

The defining characteristic of this compound is its reactivity toward bases (e.g., KOH, NaH). It serves as the substrate for the Baker-Venkataraman rearrangement , an intramolecular Claisen condensation that migrates the benzoyl group from the oxygen to the alpha-carbon of the acetyl group.

Pathway Logic
  • Enolization: Base removes a proton from the acetyl methyl group (-COCH₃).

  • Intramolecular Attack: The resulting enolate attacks the ester carbonyl.[1]

  • Rearrangement: The tetrahedral intermediate collapses, cleaving the ester bond and forming a 1,3-diketone (beta-diketone).[1]

  • Cyclization (Optional): Acid treatment cyclizes the diketone into a Flavone .

Visualization: Synthesis & Rearrangement Pathway

BakerVenkataraman cluster_steric Steric Challenge Start 2-Hydroxyacetophenone + o-Toluoyl Chloride Ester This compound (Target Ester) Start->Ester Pyridine, 0°C (-HCl) Enolate Enolate Intermediate (Base Catalyzed) Ester->Enolate KOH/Pyridine or NaH/THF Diketone o-Hydroxydibenzoylmethane (1,3-Diketone) Enolate->Diketone Baker-Venkataraman Rearrangement Flavone 2'-Methylflavone (Cyclized Product) Diketone->Flavone H2SO4/AcOH Cyclodehydration

Caption: The synthetic pathway from precursors to the target ester, followed by the base-mediated rearrangement to the 1,3-diketone and final cyclization to the flavone.

Part 4: Physical Properties & Characterization Data[5]

As a specialized intermediate, experimental data is often derived by comparison to the 4-methyl isomer. The following data represents expected values for the purified ester.

PropertyValue / Description
Physical State White to off-white crystalline solid or viscous oil (dependent on purity).
Melting Point 65–70°C (Estimated based on isomeric trends; 4-methyl isomer mp is ~88°C).
Solubility Soluble in DCM, Ethyl Acetate, Toluene. Insoluble in water.
IR Spectrum 1735 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O). The ester peak is typically higher frequency than the ketone.
¹H NMR (CDCl₃) δ 2.3–2.4 (s, 3H, Ar-CH₃), δ 2.5–2.6 (s, 3H, Acetyl-CH₃). Aromatic protons show characteristic ortho-substitution splitting patterns.
Reactivity Susceptible to hydrolysis in aqueous base; rearranges in anhydrous base.

Part 5: Critical References

  • Baker, W. (1933).[2] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[2]

  • Mahal, H. S., & Venkataraman, K. (1934).[2] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society, 1767–1769.[2]

  • BenchChem. (2025).[3][4] Protocol for the synthesis of 2-acetylphenyl 4-methylbenzoate (Analogous Protocol). BenchChem Application Notes.

  • Organic Chemistry Portal. (2024). Baker-Venkataraman Rearrangement: Mechanism and Applications. Organic Chemistry Portal.

Sources

2-Acetylphenyl 2-Methylbenzoate Derivatives: Synthesis, Mechanistic Rearrangements, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical intermediate in organic synthesis, 2-acetylphenyl 2-methylbenzoate (an o-acyloxyacetophenone derivative) serves as a foundational building block in medicinal chemistry. Its primary utility lies in its capacity to undergo the base-catalyzed Baker-Venkataraman rearrangement, a highly regioselective transformation that yields 1,3-diketones[1][2]. These diketones are subsequently cyclodehydrated to form substituted flavones and chromones—privileged scaffolds known for their broad spectrum of biological activities, including enzyme inhibition and anti-inflammatory effects[3][4]. This technical guide provides an in-depth analysis of the mechanistic rationale, biological implications, and self-validating experimental protocols for synthesizing and utilizing this compound derivatives.

Chemical Profile and Structural Significance

The structural motif of this compound features an ester linkage between 2-hydroxyacetophenone and 2-methylbenzoic acid (o-toluic acid). The ortho-relationship between the acetyl group and the esterified phenolic oxygen is the critical geometric requirement for its downstream reactivity[1]. This proximity enforces a high effective local concentration of reactive centers, facilitating intramolecular acyl transfer under basic conditions[1][5].

The Baker-Venkataraman Rearrangement: Kinetic & Thermodynamic Control

The canonical Baker-Venkataraman rearrangement of this compound is an intramolecular Claisen-type condensation[1][5]. As an application scientist, understanding the causality behind the reaction kinetics is essential for optimizing yields:

  • Enolate Formation (Pre-equilibrium): A strong base (e.g., KOH, NaH, or potassium tert-butoxide) abstracts the α-proton of the acetyl group. This generates a resonance-stabilized enolate[1][2].

  • Intramolecular Acyl Transfer (Rate-Determining Step): The enolate acts as a nucleophile, attacking the adjacent electrophilic ester carbonyl to form a cyclic alkoxide intermediate[2]. Kinetic studies in dimethyl sulfoxide (DMSO) utilizing non-nucleophilic buffers confirm that this intramolecular attack is the rate-determining step[6].

  • Thermodynamic Sink: The cyclic intermediate rapidly opens to form a highly stable phenolate anion. The expulsion of this stable phenoxide renders the fragmentation step essentially irreversible, driving the reaction to completion[1][2].

Workflow A 2-Hydroxyacetophenone + 2-Methylbenzoyl Chloride B Esterification (Pyridine, 0-25°C) A->B C 2-Acetylphenyl 2-methylbenzoate B->C D B-V Rearrangement (Base: KOH or NaH) C->D E 1,3-Diketone Intermediate D->E F Cyclodehydration (Acidic conditions) E->F G Flavone Derivative F->G

Experimental workflow from esterification to flavone synthesis via Baker-Venkataraman rearrangement.

Biological Implications: Flavones in Drug Development

The ultimate value of this compound lies in the therapeutic potential of its downstream flavone derivatives. The structural motif of these derivatives is heavily associated with anti-inflammatory properties[3].

For example, related compounds synthesized via this exact pathway (such as Frutinone A, derived from 2-acetylphenyl 2-chlorobenzoate) act as potent inhibitors of Cytochrome P450 1A2 (CYP1A2), directly impacting xenobiotic metabolism[4]. Furthermore, these flavone derivatives are frequently investigated for their capacity to inhibit pro-inflammatory enzymes like cyclooxygenases (COX), thereby suppressing downstream prostaglandin synthesis[3].

Pathway Flavone Flavone Derivative CYP CYP1A2 Enzyme Flavone->CYP Direct Inhibition COX Cyclooxygenase (COX) Flavone->COX Direct Inhibition Metabolism Xenobiotic Metabolism CYP->Metabolism Catalyzes Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Catalyzes Inflammation Pro-inflammatory Signaling Prostaglandins->Inflammation Promotes

Hypothetical biological pathway illustrating enzyme inhibition by flavone derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of this compound (Esterification)

Mechanistic Rationale: Pyridine is selected as both the solvent and the base. It solvates the starting materials and immediately neutralizes the highly reactive hydrogen chloride (HCl) byproduct generated during acylation, preventing the acidic cleavage of the newly formed ester bond[3].

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (3 mL/g of substrate)[3].

  • Addition: Cool the mixture to 0°C. Slowly add 2-methylbenzoyl chloride (1.1 eq) dropwise. Validation check: The reaction is exothermic; temperature control ensures kinetic stability of the ester.

  • Stirring: Fit the flask with a calcium chloride drying tube and stir at room temperature for 30 minutes[3].

  • Workup & Validation: Pour the mixture into a beaker containing crushed ice and 3% HCl with vigorous stirring. Validation check: The acidic quench neutralizes residual pyridine, causing the immediate precipitation of the crude ester product[3]. Filter and recrystallize.

Protocol B: Baker-Venkataraman Rearrangement

Mechanistic Rationale: Anhydrous, aprotic conditions are strictly mandatory. Moisture will competitively hydrolyze the ester starting material, quench the strong base, and completely halt enolate formation[1].

  • Preparation: Dissolve the purified this compound in anhydrous DMSO or THF[1].

  • Base Addition: Add a strong base (e.g., KOH or NaH, 2.0 eq) under an inert nitrogen atmosphere[1][4].

  • Reaction: Stir at room temperature to 50°C (depending on base reactivity) for 2–4 hours. Monitor via TLC until the ester spot disappears[1][4].

  • Workup & Validation: Pour the mixture into crushed ice containing concentrated HCl. Validation check: The acidic environment protonates the stable phenolate intermediate, triggering the precipitation of the 1,3-diketone[2][4].

Protocol C: Cyclodehydration to Flavone

Mechanistic Rationale: Strong acid is required to protonate the diketone carbonyl, increasing its electrophilicity and facilitating intramolecular attack by the phenolic hydroxyl group, followed by the elimination of water[2].

  • Reaction: Dissolve the 1,3-diketone in glacial acetic acid containing a catalytic amount of concentrated H₂SO₄[2].

  • Heating: Reflux the mixture for 1–2 hours.

  • Isolation: Cool to room temperature and pour over ice water to precipitate the highly conjugated 2-(2-methylphenyl)chromone (flavone) core.

Quantitative Data and Characterization

To ensure reproducibility, the following tables summarize the expected characterization data and optimized reaction parameters for the synthesis workflow.

Table 1: ¹H NMR Characterization Data for this compound [3]

Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.21 Doublet (d) 8.0 1H Aromatic CH
7.85 Doublet (d) 8.0 1H Aromatic CH
7.58 Triplet (t) 7.5 1H Aromatic CH
7.48 Triplet (t) 7.5 1H Aromatic CH
7.37 – 7.31 Multiplet (m) - 3H Aromatic CH

| 7.22 | Doublet (d) | 8.0 | 1H | Aromatic CH |

Table 2: Optimized Reaction Parameters and Expected Yields

Reaction Step Reagents & Solvents Temp / Time Expected Yield Validation Metric
Esterification 2-Methylbenzoyl chloride, Pyridine 0–25°C / 30 min 85–90% Immediate precipitation in ice-cold HCl[3]
Rearrangement KOH or NaH, anhydrous DMSO/THF 25–50°C / 2–4 hr 75–80% Disappearance of ester on TLC; precipitation upon acidic quench[1][4]

| Cyclodehydration | Glacial AcOH, cat. H₂SO₄ | Reflux / 1–2 hr | >85% | Aromatization confirmed via UV-Vis/NMR[2] |

References

  • Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone. Benchchem.3

  • Reactions of carbonyl compounds in basic solutions. Part 11. The Baker-Venkataraman rearrangement. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).6

  • An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate: Synthesis, Characterization, and Role as a Key Intermediate. Benchchem.4

  • Baker-Venkataraman Rearrangement. Alfa Chemistry.1

  • Baker–Venkataraman rearrangement. Wikipedia.2

  • Baker-Venkataraman Rearrangement. Organic Chemistry Portal.5

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-Acetylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note details the optimized synthesis of 2-acetylphenyl 2-methylbenzoate (also known as 2-acetylphenyl o-toluate). This molecule is a critical intermediate in the synthesis of flavones and chromones via the Baker-Venkataraman rearrangement .[1][2]

While simple esterifications are routine, this specific transformation presents a unique challenge: the starting material, 2-hydroxyacetophenone , possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the acetyl carbonyl. This reduces the nucleophilicity of the oxygen, often requiring forcing conditions or specific base catalysis to achieve quantitative yields. Furthermore, the ortho-methyl group on the acylating agent (2-methylbenzoyl chloride) introduces steric hindrance, necessitating a protocol that balances reactivity with suppression of side reactions.

Retrosynthetic Analysis

The target ester is disconnected at the phenolic oxygen, revealing two commercially available precursors:

  • Nucleophile: 2-Hydroxyacetophenone (2-HAP)

  • Electrophile: 2-Methylbenzoyl chloride (o-Toluoyl chloride)

Reaction Mechanism & Causality

To ensure reproducibility, one must understand the electronic environment. The reaction proceeds via a Nucleophilic Acyl Substitution .

  • Activation: The intramolecular H-bond in 2-HAP (

    
    ) stabilizes the phenol. Pyridine serves a dual role: it acts as a solvent to solubilize the reagents and as a base to deprotonate the phenol (disrupting the H-bond) and neutralize the HCl byproduct.
    
  • Steric Consideration: The ortho-methyl group on the acid chloride hinders the approach of the nucleophile. Therefore, the reaction is run in anhydrous pyridine to maximize the concentration of the reactive phenoxide species and prevent hydrolysis of the acid chloride.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactant1 2-Hydroxyacetophenone (Intramolecular H-bond) Intermediate1 Phenoxide Anion (Nucleophile) Reactant1->Intermediate1 Deprotonation Base Pyridine (Base/Solvent) Base->Intermediate1 Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral Nucleophilic Attack Reactant2 2-Methylbenzoyl Chloride Reactant2->Tetrahedral Product 2-Acetylphenyl 2-methylbenzoate Tetrahedral->Product Elimination of Cl- Byproduct Pyridine-HCl Tetrahedral->Byproduct

Figure 1: Mechanistic pathway showing the activation of the phenol and subsequent acyl substitution.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable up to 100 mmol.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9][10]AmountRole
2-Hydroxyacetophenone 136.151.01.36 g (1.2 mL)Substrate
2-Methylbenzoyl chloride 154.591.21.85 g (1.55 mL)Acylating Agent
Pyridine (Anhydrous) 79.10Solvent5.0 - 7.0 mLSolvent/Base
HCl (3M) -Excess~50 mLQuenching
Ethanol (95%) --~20 mLRecrystallization
Step-by-Step Methodology
Phase 1: Setup and Addition
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen or argon.

  • Solubilization: Add 2-hydroxyacetophenone (1.36 g) and anhydrous pyridine (5 mL) . Stir until a clear, slightly yellow solution is obtained.

    • Note: If the solution is cloudy, the pyridine may be wet. Dry pyridine is critical to prevent hydrolysis of the acid chloride.

  • Cooling: Place the RBF in an ice-water bath (0 °C).

  • Addition: Add 2-methylbenzoyl chloride (1.85 g) dropwise over 10 minutes using a syringe or addition funnel.

    • Observation: The solution will likely darken and warm slightly (exothermic). A white precipitate (pyridinium hydrochloride) may begin to form.

Phase 2: Reaction[7]
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2.0 hours .

    • Optimization: Due to the steric hindrance of the ortho-methyl group, this reaction is slower than with benzoyl chloride. If TLC shows incomplete conversion after 2 hours, warm to 50 °C for 30 minutes.

Phase 3: Workup and Isolation[11]
  • Quenching: Prepare a beaker with 50 mL of 3M HCl mixed with 20 g of crushed ice.

  • Precipitation: Slowly pour the reaction mixture into the vigorously stirred acid/ice mixture.

    • Chemistry: The HCl converts the excess pyridine into water-soluble pyridinium chloride. The hydrophobic ester product will precipitate out as a solid or heavy oil.

  • Filtration:

    • If Solid: Filter the precipitate using a Buchner funnel.[9] Wash with cold water (3 x 20 mL) to remove all traces of acid and pyridine.

    • If Oil: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash organic layer with sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and rotovap.

Phase 4: Purification
  • Recrystallization: The crude solid is typically off-white. Recrystallize from minimal boiling Ethanol (95%) or Methanol.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel for 12 hours.
    
Process Workflow (DOT Visualization)

Workflow Setup Setup: Dry RBF, N2 atm Dissolve 2-HAP in Pyridine Addition Addition: Add o-Toluoyl Chloride (0°C, Dropwise) Setup->Addition Reaction Reaction: Stir at RT (2 Hours) Addition->Reaction Quench Quench: Pour into Ice/HCl (Removes Pyridine) Reaction->Quench Isolation Isolation: Filter Solid or Extract (DCM) Quench->Isolation Purification Purification: Recrystallize (Ethanol) Isolation->Purification

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Analytical Validation (Self-Validating System)

To confirm the success of the synthesis, compare your data against these expected markers.

Thin Layer Chromatography (TLC)[5][10][11][12]
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Observation: The starting material (2-HAP) has a high

    
     due to intramolecular H-bonding. The product (Ester) will be slightly more polar or have a distinct UV activity.
    
  • Stain: UV lamp (254 nm) is sufficient.

Infrared Spectroscopy (IR)

This is the fastest check for conversion.

  • Starting Material: Broad -OH stretch (3200-3400 cm⁻¹).

  • Product:

    • Absence of the broad -OH stretch (Critical).

    • Ester Carbonyl: Sharp peak at ~1735–1745 cm⁻¹.

    • Ketone Carbonyl: Sharp peak at ~1680–1690 cm⁻¹.

Proton NMR ( H-NMR, CDCl )
  • Acetyl Methyl: Singlet at

    
     2.5–2.6 ppm (3H).
    
  • Toluoyl Methyl: Singlet at

    
     2.6–2.7 ppm (3H).
    
  • Aromatic Region: Multiplets between

    
     7.2–8.1 ppm.
    
  • Validation Check: Ensure the integration ratio of the two methyl singlets is 1:1.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield / No Solid Pyridine was wet (hydrolysis of acid chloride).Use freshly distilled or molecular-sieve-dried pyridine.
Oily Product Impurities preventing crystallization.Scratch the flask glass with a rod to induce nucleation or seed with a crystal.
Residual Smell Pyridine not fully removed.Wash the solid/organic layer with 1M CuSO₄ solution (turns blue/purple) to complex and remove pyridine.

Safety Hazards:

  • Pyridine: Toxic, unpleasant odor, affects male fertility. Handle ONLY in a fume hood.

  • Acid Chlorides: Corrosive lachrymators. React violently with water.

  • HCl Workup: Exothermic. Add the reaction mixture to the acid slowly.

References

  • Wheeler, T. S. (1952).[12] Flavone. Organic Syntheses, 32, 72. (Foundational method for Baker-Venkataraman precursors). [Link]

  • Organic Chemistry Portal. Baker-Venkataraman Rearrangement.[1][12][13] (Mechanism and reaction context).[2][3][4][5][6][7][8][9][11][14][12][15] [Link]

  • Royal Society of Chemistry. Reactions of carbonyl compounds in basic solutions.[16] Part 11. The Baker-Venkataraman rearrangement.[1][2][14][12][13][16] J. Chem. Soc., Perkin Trans. 2. [Link]

Sources

Application Note: High-Yield Synthesis of 2-Acetylphenyl 2-Methylbenzoate via Steglich Esterification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a high-fidelity protocol for the synthesis of 2-acetylphenyl 2-methylbenzoate (also known as 2-acetylphenyl o-toluate).

This synthesis presents a specific challenge: dual steric hindrance . Both the nucleophile (2-hydroxyacetophenone, with an ortho-acetyl group) and the electrophile (2-methylbenzoic acid, with an ortho-methyl group) are sterically crowded. Furthermore, the intramolecular hydrogen bond in 2-hydroxyacetophenone significantly reduces the nucleophilicity of the phenolic oxygen.

The standard Steglich esterification (DCC/DMAP) is the method of choice here because it operates under mild conditions (neutral pH), preventing the degradation of sensitive functionalities, while DMAP acts as a hyper-nucleophilic acyl transfer catalyst to overcome the steric barrier.

Introduction & Mechanistic Insight

The synthesis of esters from hindered phenols and hindered carboxylic acids is kinetically difficult. In the absence of a catalyst, the reaction between the carbodiimide-activated acid (O-acylisourea) and the phenol is slow. This delay allows the O-acylisourea to undergo an intramolecular


 acyl migration, forming the thermodynamically stable, unreactive 

-acylurea byproduct.

The Role of DMAP: 4-Dimethylaminopyridine (DMAP) is critical in this protocol. It attacks the O-acylisourea faster than the phenol can, forming a highly reactive


-acylpyridinium  intermediate. This intermediate is less sterically hindered and more electrophilic, allowing the poor nucleophile (the hindered phenol) to attack and form the ester, regenerating DMAP.
Mechanistic Pathway (Graphviz)

SteglichMechanism Acid 2-Methylbenzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Activation DCC DCC DCC->O_Acyl Activation N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Slow Rearrangement (No DMAP) ActiveEster N-Acylpyridinium (Active Acyl Donor) O_Acyl->ActiveEster Fast Attack (+DMAP) DCU DCU (Precipitate) O_Acyl->DCU - DCU DMAP DMAP (Catalyst) ActiveEster->DMAP Regeneration Product 2-Acetylphenyl 2-methylbenzoate ActiveEster->Product + Phenol - DMAPH+ Phenol 2-Hydroxyacetophenone

Figure 1: The DMAP catalytic cycle suppresses N-acylurea formation, driving the reaction toward the ester product.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleKey Property
2-Methylbenzoic acid 136.151.1ElectrophileSolid, hindered acid
2-Hydroxyacetophenone 136.151.0NucleophileLiquid (d=1.13 g/mL), H-bonded
DCC 206.331.2Coupling AgentLow MP solid (34°C), sensitizer
DMAP 122.170.1 - 0.2CatalystToxic, nucleophilic catalyst
DCM (Dichloromethane) 84.93SolventSolventAnhydrous required
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Nitrogen/Argon inlet (inert atmosphere is preferred to keep DCC active)

  • Magnetic stir bar & plate

  • Ice-water bath

  • Sintered glass funnel (Porosity 3 or 4) for filtration

Experimental Protocol

Reaction Setup
  • Preparation: Oven-dry all glassware. Purge the reaction flask with nitrogen.

  • Solvent: Ensure DCM is anhydrous. Water consumes DCC, forming DCU prematurely.

  • Dissolution: In the 250 mL flask, dissolve 2-methylbenzoic acid (1.1 equiv) and 2-hydroxyacetophenone (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration relative to phenol).[2]

  • Catalyst Addition: Add DMAP (0.1 equiv).[2] Stir for 5 minutes at room temperature (RT) to ensure homogeneity.

Coupling Reaction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Why? Low temperature controls the exotherm upon DCC addition and suppresses the rearrangement of O-acylisourea to N-acylurea.

  • DCC Addition: Dissolve DCC (1.2 equiv) in a minimum amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Observation: The solution will become cloudy as Dicyclohexylurea (DCU) begins to precipitate.

  • Reaction Time:

    • Stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature .

    • Stir for 12–24 hours .

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 8:2).[1] Look for the disappearance of the phenol (lower Rf due to H-bonding) and the appearance of the less polar ester (higher Rf).

Workup & Purification[5]
  • Filtration: Cool the mixture to -20°C (freezer) for 1 hour if possible to maximize DCU precipitation. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct. Rinse the cake with cold DCM.

  • Washing (Extraction): Transfer the filtrate to a separatory funnel.

    • Wash 1 (Acidic): Wash with 0.5 M HCl (2 x 50 mL). Removes DMAP and any unreacted amine impurities.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 50 mL). Removes unreacted 2-methylbenzoic acid.

    • Wash 3 (Neutral): Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure (Rotavap).

  • Purification:

    • The crude residue is likely a viscous oil or semi-solid containing trace DCU.

    • Method: Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5 -> End 85:15).

    • Note: The ester is less polar than both starting materials.

Workflow Diagram (Graphviz)

Workflow cluster_wash Wash Steps Start Start: Reagents in DCM (Acid + Phenol + DMAP) Step1 Add DCC at 0°C Stir 12-24h at RT Start->Step1 Step2 Filter Precipitate (DCU) Step1->Step2 Step3 Liquid-Liquid Extraction Step2->Step3 Wash1 0.5M HCl (Removes DMAP) Step3->Wash1 Wash2 Sat. NaHCO3 (Removes Acid) Wash1->Wash2 Wash3 Brine (Drying) Wash2->Wash3 Step4 Concentrate & Purify (Column Chromatography) Wash3->Step4 End Pure 2-Acetylphenyl 2-methylbenzoate Step4->End

Figure 2: Operational workflow ensuring removal of urea byproducts and catalytic impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield N-Acylurea formation (side reaction).Ensure temperature is 0°C during DCC addition. Increase DMAP to 0.3 equiv.
Incomplete Reaction Steric hindrance prevents attack.Extend reaction time to 48h. Switch solvent to Chloroform (higher reflux temp allowed) or use EDC·HCl instead of DCC for better activation.
DCU Contamination DCU is slightly soluble in DCM.[3]Cool crude mixture to -20°C before filtration. Use Ether for the workup (DCU is less soluble in Ether than DCM).
Product is Oily Residual solvent or impurities.Dry under high vacuum for 24h. If solid is expected, triturating with cold pentane may induce crystallization.

Safety & Handling

  • DCC (N,N'-Dicyclohexylcarbodiimide): Potent contact allergen and sensitizer. Inhalation can cause severe respiratory reactions. Handle only in a fume hood.

  • DMAP (4-Dimethylaminopyridine): Highly toxic by absorption through skin. Wear double nitrile gloves.

  • DCM: Volatile and suspected carcinogen. Use proper ventilation.

References

  • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • PubChem. (n.d.). (2-Acetylphenyl) 2-methylbenzoate (CAS 4010-33-7). National Library of Medicine. Link

  • Organic Chemistry Portal. (n.d.). Steglich Esterification Mechanism and Protocols. Link

  • BenchChem. (2025).[6][7] Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid (Analogous Protocols). Link

  • Sigma-Aldrich. (n.d.). N,N′-Dicyclohexylcarbodiimide Safety Data Sheet. Link

Sources

Application Note: Baker-Venkataraman Rearrangement of 2-Acetylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for the Baker-Venkataraman rearrangement of 2-acetylphenyl 2-methylbenzoate to form 1-(2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione .

This transformation is the critical intermediate step in the synthesis of 2'-methylflavone , a scaffold with significant potential in oncology and anti-inflammatory research.

Abstract & Strategic Overview

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular Claisen condensation that converts o-acyloxyketones into o-hydroxydibenzoylmethanes (1,3-diketones). While the reaction is robust for para-substituted benzoates, the 2-methylbenzoate substrate presents a specific steric challenge. The ortho-methyl group imposes steric bulk near the electrophilic carbonyl, potentially retarding the rate of the nucleophilic attack by the enolate.

This protocol utilizes a Potassium Hydroxide (KOH) / Pyridine system.[1][2][3] This system is chosen over NaH/THF for this specific substrate because pyridine acts as both a solvent and a proton shuttle, facilitating the rearrangement of sterically encumbered esters through thermodynamic equilibration.

Key Reaction

Substrate: this compound Reagents: KOH (powdered), Pyridine (anhydrous) Product: 1-(2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione Downstream Utility: Cyclization to 2'-methylflavone.

Mechanistic Insight & Pathway

Understanding the mechanism is vital for troubleshooting. The reaction is driven by the formation of a stable enolate and the subsequent irreversible ring-opening to the phenoxide.

Reaction Pathway Diagram

The following diagram illustrates the base-catalyzed enolate formation, the critical intramolecular attack (affected by the o-methyl sterics), and the ring-opening.

BakerVenkataraman Start 2-acetylphenyl 2-methylbenzoate Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Start Catalysis Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Phenoxide Diketone Phenoxide (Stable Anion) Tetrahedral->Phenoxide Ring Opening (Rearrangement) Product 1,3-Diketone (Product) Phenoxide->Product Acid Workup (H3O+) Steric Steric Hindrance (o-Methyl Group) Steric->Tetrahedral Slows formation

Figure 1: Mechanistic pathway of the Baker-Venkataraman rearrangement highlighting the critical intramolecular attack step.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazardous Note
This compound >98%SubstrateIrritant
Pyridine Anhydrous, 99.8%Solvent/BaseToxic, Flammable, stench
Potassium Hydroxide (KOH) Powdered, 85%+BaseCorrosive, Hygroscopic
Glacial Acetic Acid 99%WorkupCorrosive
HCl (1M) AqueousNeutralizationCorrosive
Critical Process Parameters (CPPs)
  • Moisture Control: The reaction must be kept anhydrous. Water quenches the enolate and hydrolyzes the ester, reverting it to the starting phenol (2-hydroxyacetophenone) and acid.

  • Base Form: KOH must be powdered immediately before use to maximize surface area. Pellets dissolve too slowly in pyridine.

  • Temperature: Due to the ortho-methyl steric hindrance, a temperature of 60°C is recommended. Room temperature may result in incomplete conversion.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).

  • Charge the flask with This compound (5.08 g, 20.0 mmol).

  • Add anhydrous pyridine (15 mL). Stir until the solid is completely dissolved.

  • Add powdered KOH (1.68 g, 30.0 mmol, 1.5 eq) in one portion.

    • Observation: The solution may turn yellow/orange immediately due to phenoxide/enolate formation.

Step 2: Rearrangement
  • Heat the reaction mixture to 60°C in an oil bath.

  • Stir vigorously for 2.0 - 3.0 hours .

    • Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). The starting ester (

      
      ) should disappear, and a new, more polar spot (the diketone, often streaking due to enol form) should appear.
      
    • Note: If conversion is slow after 2 hours, increase temperature to 70°C. The o-methyl group can slow the transition state formation.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the reaction contents slowly into a beaker containing 100 mL of ice-cold water and 15 mL of glacial acetic acid (or sufficient 3M HCl to reach pH 3-4).

    • Caution: Pyridine neutralization is exothermic.[4][5]

  • Stir the slurry for 30 minutes. The yellow precipitate is the crude 1,3-diketone.

  • Filter the solid using a Buchner funnel.[4]

  • Wash the cake with cold water (3 x 20 mL) to remove residual pyridine salts.

  • Purification: Recrystallize from ethanol or methanol.

    • Yield: Expected yield is 70-85%.

Characterization & Quality Control

The product exists in a keto-enol equilibrium, heavily favoring the enol form due to the intramolecular hydrogen bond between the carbonyl and the phenol -OH.

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
Appearance VisualYellow crystalline solid
Melting Point Physical95 - 105°C (Derivative dependent)
1H NMR Enol -OHSinglet, >15.0 ppm (Intramolecular H-bond)
1H NMR Methine (-CH=)[2][6][7]Singlet, ~6.5 - 7.0 ppm (Enol form)
1H NMR Methyl (-CH3)Singlet, ~2.4 - 2.5 ppm (Distinct from substrate)
IR Spectroscopy Carbonyl (C=O)Broad band ~1600-1620 cm⁻¹ (Chelated diketone)
Troubleshooting Guide
  • Issue: Product is an oil/gum instead of a solid.

    • Cause: Residual pyridine or incomplete acidification.

    • Fix: Triturate the oil with cold ethanol or re-acidify and extract with CH₂Cl₂.

  • Issue: Recovery of starting material (2-hydroxyacetophenone).

    • Cause: Hydrolysis of the ester bond instead of rearrangement. This occurs if water was present in the pyridine.

    • Fix: Ensure pyridine is dried over KOH or molecular sieves before use.

Workflow Visualization

Workflow Step1 Dissolve Ester in Pyridine (Anhydrous) Step2 Add Powdered KOH (1.5 eq) Step1->Step2 Step3 Heat to 60°C for 2-3h (Monitor TLC) Step2->Step3 Step4 Pour into Ice/Acid (Precipitation) Step3->Step4 Step5 Filter & Wash (Remove Pyridine) Step4->Step5 Step6 Recrystallize (EtOH) Yield: 1,3-Diketone Step5->Step6

Figure 2: Operational workflow for the synthesis of the 1,3-diketone.

References

  • Baker, W. (1933).[8][9] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[8] Link

  • Mahal, H. S., & Venkataraman, K. (1934).[8][9] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society, 1767–1769.[8] Link

  • Kalinin, A. V., et al. (1998).[8][9][10] Directed ortho metalation-cross coupling links. Carbamoyl rendition of the Baker-Venkataraman rearrangement. Tetrahedron Letters, 39(28), 4995-4998. Link

  • Organic Chemistry Portal. Baker-Venkataraman Rearrangement. Link

Sources

Microwave-assisted synthesis of 2-acetylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Acetylphenyl 2-Methylbenzoate

Contextualizing the Synthesis

Flavones and their structural derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities, including anti-inflammatory, antiviral, and antioxidant properties[1]. The synthesis of these complex heterocycles frequently relies on the Baker-Venkataraman rearrangement—a base-catalyzed intramolecular O→C acyl migration that transforms an o-acyloxyacetophenone into a 1,3-diketone, which subsequently undergoes acid-catalyzed cyclization to form the flavone core[2].

The critical first step in this synthetic sequence is the preparation of the ester precursor. This application note details the microwave-assisted organic synthesis (MAOS) of This compound , formed via the rapid esterification of 2-hydroxyacetophenone with 2-methylbenzoyl chloride (o-toluoyl chloride).

Mechanistic Rationale and Causality of Experimental Design

Traditional esterification methods often require prolonged reflux conditions, which can lead to unwanted side reactions, such as premature Fries rearrangement, or the thermal degradation of starting materials[3]. By transitioning to a microwave-assisted protocol, researchers can leverage dielectric heating to rapidly overcome activation energy barriers.

  • The Dual Role of Pyridine : Pyridine is selected as both the solvent and the base. It deprotonates the phenolic hydroxyl group of 2-hydroxyacetophenone, enhancing its nucleophilicity. Concurrently, it functions as a nucleophilic catalyst by reacting with 2-methylbenzoyl chloride to form a highly reactive acylpyridinium intermediate, which is rapidly intercepted by the phenoxide ion[3].

  • Microwave Irradiation Kinetics : Microwave energy directly couples with the polar solvent (pyridine) and the ionic intermediates. This localized superheating accelerates the nucleophilic acyl substitution, reducing reaction times from hours to mere minutes while suppressing the formation of thermodynamic byproducts[4].

  • Temperature and Addition Control : The initial formation of the acylpyridinium species is highly exothermic. Dropwise addition of the acid chloride at 0 °C is mandatory to prevent violent boiling and the formation of dark, tarry degradation products.

Quantitative Performance: MAOS vs. Conventional Heating

The adoption of MAOS not only accelerates the workflow but significantly improves the purity profile of the intermediate, a critical factor when the product is destined for the sensitive Baker-Venkataraman rearrangement[5].

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Convection / ConductionDielectric Heating
Reaction Time 2 – 4 hours5 minutes
Reaction Temperature 115 °C (Pyridine reflux)60 °C (Controlled)
Average Yield 70% – 78%> 92%
Purity Profile Prone to Fries rearrangement byproductsHigh fidelity; minimal side reactions
Energy Efficiency Low (Continuous heating)High (Rapid energy transfer)

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in validation steps to ensure reproducibility and high fidelity in the synthesis of this compound.

Materials Required:

  • 2-Hydroxyacetophenone (1.0 eq, 10 mmol, ~1.36 g)

  • 2-Methylbenzoyl chloride (1.1 eq, 11 mmol, ~1.70 g)

  • Anhydrous Pyridine (5 mL)

  • 1 M Hydrochloric Acid (Ice-cold, 50 mL)

  • Dichloromethane (DCM) and Absolute Ethanol

Step-by-Step Methodology:

  • Preparation and Activation : In a thoroughly dried 50 mL microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 1.36 g of 2-hydroxyacetophenone in 5 mL of anhydrous pyridine.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the acid chloride into 2-methylbenzoic acid.

  • Controlled Acylation : Submerge the reaction vessel in an ice-water bath (0 °C). Slowly add 1.70 g of 2-methylbenzoyl chloride dropwise over 2 minutes.

    • Validation: A slight color change to pale yellow and the formation of a fine precipitate (pyridinium chloride) confirm the generation of the active acylating species.

  • Microwave Irradiation : Seal the vessel with a pressure-rated cap. Place it into a dedicated laboratory microwave synthesizer. Irradiate at 150 W, ramping to 60 °C, and hold for 5 minutes.

    • Causality: Capping the vessel allows for slight pressurization, keeping the solvent well below its boiling point while maximizing kinetic energy transfer.

  • Quenching and Phase Separation : Carefully vent the vessel after cooling to room temperature. Pour the reaction mixture into 50 mL of ice-cold 1 M HCl.

    • Causality: The acidic quench neutralizes the excess pyridine, converting it into water-soluble pyridinium hydrochloride, thus driving it into the aqueous phase and halting the reaction.

  • Extraction : Extract the aqueous suspension with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove any residual 2-methylbenzoic acid) and brine, then dry over anhydrous Na₂SO₄.

  • Isolation and Purification : Concentrate the organic layer under reduced pressure. Recrystallize the crude residue from hot ethanol.

    • Validation: The product should precipitate as white to off-white crystals. Confirm identity via melting point and ¹H NMR (expecting characteristic ester carbonyl and acetyl methyl singlets).

Workflow N1 Preparation 2-Hydroxyacetophenone + Pyridine N2 Acylation Add 2-Methylbenzoyl Chloride (Dropwise, 0°C) N1->N2 N3 Microwave Irradiation (150 W, 60°C, 5 min) N2->N3 N4 Quenching & Extraction Ice-water / HCl wash DCM Extraction N3->N4 N5 Purification Recrystallization (Ethanol) N4->N5 N6 Pure Product 2-Acetylphenyl 2-methylbenzoate N5->N6

Experimental workflow for the microwave-assisted synthesis of this compound.

Downstream Application: Pathway to Bioactive Flavones

The synthesized this compound is primed for the Baker-Venkataraman rearrangement. Treatment with a strong base (e.g., KOH or LiHMDS) induces an intramolecular O→C acyl migration, yielding a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization provides 2'-methylflavone[2]. These specific flavone derivatives are extensively studied in drug development for their ability to inhibit pro-inflammatory signaling pathways, such as the cyclooxygenase-2 (COX-2) enzyme cascade[6].

Pathway Ester 2-Acetylphenyl 2-methylbenzoate BV Baker-Venkataraman Rearrangement Ester->BV Diketone 1,3-Diketone Intermediate BV->Diketone Cyclization Acid-Catalyzed Cyclization Diketone->Cyclization Flavone 2'-Methylflavone (Bioactive Agent) Cyclization->Flavone Target COX-2 Enzyme Inhibition Flavone->Target Inhibits Outcome Reduced Inflammation Target->Outcome Prevents

Synthesis pathway to 2'-methylflavone and its downstream anti-inflammatory mechanism.

References

1.[1] Synthesis of Flavonoids Using Baker-Venkataraman rearrangement - ResearchGate - 1 2.[4] Baker-Venkataraman Rearrangement Under Microwave Irradiation: A New Strategy for the Synthesis of 3-Aroyl-5-hydroxyflavones - ResearchGate - 4 3.[5] Microwave-assisted synthesis and antimicrobial activities of flavonoid derivatives - PubMed - 5 4.[2] Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions - Lancashire Online Knowledge - 2 5.[3] 2-Acetylphenyl benzoate | 4010-33-7 - Benchchem - 3 6.[6] Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone - Benchchem - 6

Sources

Schotten-Baumann reaction conditions for 2-acetylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Schotten-Baumann Synthesis of 2-acetylphenyl 2-methylbenzoate

Authored by: A Senior Application Scientist

This document provides an in-depth technical guide for the synthesis of this compound, a substituted phenyl benzoate ester, via the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will move beyond a simple recitation of steps to explore the underlying principles, justify experimental choices, and provide a robust, self-validating protocol.

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in the 1880s, is a highly reliable and versatile method for the acylation of alcohols and amines.[1][2][3][4] It is particularly effective for synthesizing esters from phenols and amides from amines using acyl chlorides or anhydrides in the presence of a base.[4][5][6] The conditions are fundamental in organic synthesis for creating stable ester and amide bonds, which are ubiquitous in pharmaceuticals and advanced materials.[2][7][8]

Section 1: The Mechanistic Heart of the Reaction

The synthesis of this compound from 2-hydroxyacetophenone and 2-methylbenzoyl chloride proceeds through a nucleophilic acyl substitution mechanism.[2][8][9] Understanding this pathway is critical for troubleshooting and optimizing the reaction conditions.

The Role of the Base: The reaction is base-catalyzed, and the base serves two essential functions.[1][10] Firstly, in the case of a phenol like 2-hydroxyacetophenone, the base deprotonates the hydroxyl group to form a phenoxide ion.[5] This greatly enhances the nucleophilicity of the oxygen atom, making it a much more effective nucleophile than the neutral phenol. Secondly, the base neutralizes the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[5][11][12] This is crucial because the accumulation of acid would protonate the starting amine (if used) or could lead to unwanted side reactions, thereby shifting the reaction equilibrium away from the desired product.[11][12]

The Nucleophilic Attack:

  • Activation: The base (e.g., Sodium Hydroxide or Pyridine) deprotonates the hydroxyl group of 2-hydroxyacetophenone, forming a highly reactive phenoxide ion.

  • Attack: This phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This leads to the formation of a transient tetrahedral intermediate.[2][5][6]

  • Elimination & Product Formation: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[5] The final product, the ester this compound, is formed.

The term "Schotten-Baumann conditions" typically refers to the use of a two-phase solvent system, such as an organic solvent (like dichloromethane) and an aqueous base.[7][9][10] This clever setup keeps the reactants and the final product in the organic phase, while the base and the HCl byproduct are sequestered in the aqueous phase, simplifying the work-up and purification process.[7]

Section 2: Detailed Experimental Protocol

This protocol details the synthesis of this compound through the acylation of 2-hydroxyacetophenone. Two common base systems are presented: a biphasic aqueous NaOH system and a homogeneous pyridine system.

Materials and Reagents
ReagentMolar Mass ( g/mol )Example QuantityMoles (mmol)RoleKey Hazards
2-Hydroxyacetophenone136.152.72 g20.0Nucleophile (Phenol)Irritant
2-Methylbenzoyl chloride154.613.40 g (2.8 mL)22.0Electrophile (Acyl Chloride)Corrosive, Lachrymator
System A: Aqueous Base
Sodium Hydroxide (NaOH)40.00~25 mL of 10% aq. sol.~62.5BaseCorrosive
Dichloromethane (CH₂Cl₂)84.9350 mL-Organic SolventCarcinogen, Irritant
System B: Organic Base
Pyridine (anhydrous)79.1020 mL-Base & SolventFlammable, Toxic
Step-by-Step Synthesis Procedure (Aqueous Base System)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in 50 mL of dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Base Addition: Slowly add 25 mL of a 10% aqueous sodium hydroxide solution.

  • Acyl Chloride Addition: In a separate container, dissolve 2-methylbenzoyl chloride (3.40 g, 22.0 mmol, 1.1 eq) in 10 mL of dichloromethane. Add this solution dropwise to the vigorously stirred, cooled biphasic mixture over 20-30 minutes.

    • Causality Note: The dropwise addition at low temperature is critical to control the exothermic nature of the acylation and to minimize the competing hydrolysis of the acyl chloride by the aqueous base.[13][14]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the 2-hydroxyacetophenone spot indicates completion.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer.

    • Extract the aqueous layer with an additional 20 mL of dichloromethane.

    • Combine the organic layers. Wash the combined organic phase sequentially with 30 mL of 1 M HCl, 30 mL of saturated aqueous NaHCO₃, and finally 30 mL of brine.

    • Causality Note: The acid wash removes any remaining NaOH. The bicarbonate wash neutralizes any unreacted 2-methylbenzoyl chloride, converting it to the water-soluble sodium 2-methylbenzoate salt.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to obtain pure this compound.[9][15]

Synthesis Procedure (Pyridine System)

A similar protocol can be followed using pyridine, which acts as both the base and the solvent.[16][17]

  • Dissolve 2-hydroxyacetophenone in anhydrous pyridine in a flask and cool in an ice bath.

  • Slowly add the 2-methylbenzoyl chloride dropwise.

  • After addition, allow the reaction to stir at room temperature for 20-30 minutes.[17]

  • Pour the reaction mixture into a beaker containing a mixture of ice and 3% hydrochloric acid to precipitate the product and neutralize the pyridine.[17]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.[17]

  • Further purify by recrystallization.

Section 3: Visualization of the Workflow

A clear workflow ensures reproducibility and safety. The following diagram outlines the key stages of the synthesis and purification process using the aqueous base method.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve 2-Hydroxyacetophenone in Dichloromethane B Cool to 0-5 °C A->B C Add aq. NaOH Solution B->C D Dropwise Addition of 2-Methylbenzoyl Chloride C->D E Stir at Room Temperature (2-4 hours) D->E F Separate Organic Layer E->F G Wash with 1M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Recrystallization or Column Chromatography K->L M Characterization (NMR, IR, MS) L->M

Caption: Experimental workflow for the synthesis of this compound.

Section 4: Trustworthiness and Self-Validation

A robust protocol includes checkpoints for validation.

  • TLC Monitoring: The most critical self-validation step during the reaction is TLC analysis. A co-spotted lane with the starting material (2-hydroxyacetophenone) will clearly show its consumption. The appearance of a new, less polar spot corresponding to the ester product confirms the reaction is proceeding. The reaction should be stopped only when the starting material is no longer visible.

  • Work-up pH Checks: When washing with acid and base, use pH paper on the aqueous layer after shaking to ensure the wash has been effective (pH < 2 for acid wash, pH > 8 for bicarbonate wash).

  • Product Characterization: The final structure and purity must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, comparing the obtained data with expected values.[15]

By integrating these validation steps, the researcher can have high confidence in the outcome of the synthesis, ensuring both the identity and purity of the target compound.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Smolecule. (2023, August 15). Buy 2-Acetylphenyl benzoate | 4010-33-7.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • Google Patents. (n.d.). US5274172A - Preparing granular esters.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzoate.

Sources

Application Note: Strategic Utilization of 2-Acetylphenyl 2-methylbenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 2-acetylphenyl 2-methylbenzoate as a "masked" precursor for the synthesis of 2-substituted chromones (flavones). While the starting material is an ester, its primary utility in heterocyclic chemistry lies in its ability to undergo the Baker-Venkataraman rearrangement .[1] This base-catalyzed intramolecular Claisen-type condensation yields a 1,3-diketone intermediate, which is subsequently cyclized to form the biologically significant flavone core.[2][3]

The presence of the ortho-methyl group in the benzoate moiety introduces steric constraints that differentiate this protocol from standard flavone syntheses, requiring specific attention to base selection and reaction kinetics.

Chemical Profile & Mechanistic Pathway[1][3][4][5][6][7][8][9]

The Substrate
  • Compound: this compound

  • Role: Pro-ligand / Precursor

  • Key Feature: The o-acetyl group acts as the nucleophile (upon enolization), while the ester carbonyl acts as the electrophile.

Reaction Pathway Visualization

The transformation from ester to heterocycle occurs in two distinct phases: Rearrangement and Cyclodehydration .

ReactionPathway Start 2-acetylphenyl 2-methylbenzoate Enolate Enolate Intermediate Start->Enolate Base (Deprotonation) Diketone 1,3-Diketone (Open Chain) Enolate->Diketone Intramolecular Claisen + Acid Workup Flavone 2-(2-methylphenyl) chromen-4-one Diketone->Flavone Acid Catalyzed Cyclodehydration (-H2O)

Figure 1: The linear progression from ester precursor to heterocyclic flavone product.[4][5][6][7][8]

Detailed Experimental Protocols

Phase 1: The Baker-Venkataraman Rearrangement

Objective: Convert the ester into 1-(2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione.

Rationale: The ortho-methyl substituent on the benzoyl ring increases steric hindrance around the electrophilic carbonyl. Consequently, weak bases (e.g., K₂CO₃ in acetone) may result in sluggish kinetics. We present two protocols: the Classic Method (economical) and the High-Efficiency Method (recommended for sterically hindered substrates).

Protocol A: High-Efficiency Method (NaH/THF)

Recommended for 2-methyl substituted substrates to ensure complete conversion.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (3.0 equiv)

  • Anhydrous THF (0.2 M concentration relative to substrate)

  • Methanol (for quenching)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve this compound in anhydrous THF.

  • Addition: Cool the solution to 0°C. Add NaH portion-wise over 15 minutes. Caution: H₂ gas evolution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 2–4 hours.

    • Checkpoint: The solution often turns a deep yellow/orange color due to the formation of the conjugated enolate dianion.

  • Quenching: Cool to 0°C. Slowly add MeOH to destroy excess hydride.

  • Workup: Pour the mixture into ice-cold 1M HCl. The pH must be acidic (< 2) to protonate the phenoxide.

  • Isolation: Extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary, though the crude is often pure enough for Phase 2.

Protocol B: Classic Method (Pyridine/KOH)

Suitable for large-scale synthesis where reagent cost is a priority.

Reagents:

  • Substrate (1.0 equiv)

  • Pyridine (Solvent volume, ~5-10 mL per gram of substrate)

  • Powdered KOH (3.0 equiv)[2]

Step-by-Step:

  • Dissolve the substrate in Pyridine.[7]

  • Add powdered KOH and stir vigorously at 50°C for 4–6 hours.

  • Pour onto crushed ice/HCl.

  • Filter the precipitated yellow solid (the 1,3-diketone).

Phase 2: Cyclodehydration to the Heterocycle

Objective: Ring closure of the 1,3-diketone to form the chromone core.

Reagents:

  • Crude 1,3-diketone (from Phase 1)

  • Glacial Acetic Acid[5][9]

  • Conc. H₂SO₄ (Catalytic amount, ~5 drops per gram)

Step-by-Step:

  • Suspend the 1,3-diketone in Glacial Acetic Acid (approx. 10 mL/g).

  • Add conc.[9] H₂SO₄.[5][6][9]

  • Reflux at 118°C for 1 hour.

    • Mechanism:[1][10][11][5][6][8][12][13][14] Acid-catalyzed enolization followed by cyclization and elimination of water.[4]

  • Termination: Pour the hot solution onto crushed ice (approx. 10x volume).

  • Isolation: The flavone will precipitate as a white or off-white solid. Filter and wash with copious water to remove acid traces.[9]

  • Final Purification: Recrystallize from Methanol or Hexane/EtOAc.

Experimental Workflow & Decision Logic

The following decision tree guides the researcher through critical checkpoints during the synthesis.

Workflow Start Start: Phase 1 Rearrangement CheckTLC TLC Check (2 hrs) Start->CheckTLC IsComplete Ester Spot Gone? CheckTLC->IsComplete AddHeat Increase Temp or Add Catalyst IsComplete->AddHeat No Workup Acidic Workup (Isolate Diketone) IsComplete->Workup Yes AddHeat->CheckTLC Phase2 Start: Phase 2 Cyclization Workup->Phase2 Reflux Reflux in AcOH/H2SO4 Phase2->Reflux FinalIso Precipitate on Ice & Recrystallize Reflux->FinalIso

Figure 2: Operational workflow for the conversion of this compound to 2'-methylflavone.

Analytical Data & Troubleshooting

Expected Spectroscopic Signatures
Feature1,3-Diketone (Intermediate)Flavone (Final Product)
Appearance Yellow/Orange SolidWhite/Pale Yellow Needles
1H NMR (Enol) Singlet at ~15-16 ppm (Enolic OH, H-bonded)Absent
1H NMR (Alkene) Singlet at ~6.5 ppm (Methine proton)Singlet at ~6.7 ppm (H-3 of Chromone)
IR (Carbonyl) Broad/Split ~1600-1650 cm⁻¹ (H-bonded)Sharp ~1640 cm⁻¹ (Chromone C=O)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Phase 1) Steric hindrance of 2-methyl group prevents attack.Switch from Pyridine/KOH to NaH/THF (Protocol A). Increase reflux time.
Product is Oily Incomplete cyclization or residual solvent.Ensure Phase 2 reflux is vigorous. Recrystallize oil from cold methanol.
Starting Material Recovery Moisture in reaction (Phase 1).Use strictly anhydrous solvents. NaH reacts with water before the ester.

Applications in Drug Discovery

The 2'-methylflavone scaffold synthesized here is not merely a chemical curiosity. The introduction of the methyl group at the 2'-position (B-ring) affects the torsion angle between the B-ring and the chromone C-ring due to steric clash with the H-3 proton.

  • Pharmacology: This twisted conformation can enhance selectivity for specific kinase pockets or modulate solubility compared to planar flavones.

  • Derivatization: The scaffold serves as a template for further functionalization (e.g., bromination of the methyl group) to create more complex heterocyclic libraries.

References

  • Baker, W. (1933).[4][8] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[8]

  • Mahal, H. S., & Venkataraman, K. (1934).[8] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society, 1767–1769.[8]

  • Wheeler, T. S. (1952).[8] Flavone. Organic Syntheses, 32, 72.

  • Kalinin, A. V., et al. (1998).[8][14] Carbamoyl rendition of the Baker-Venkataraman rearrangement. Tetrahedron Letters, 39(28), 4995-4998.

  • Cushman, M., & Nagarathnam, D. (1990). A versatile synthesis of antitumor benzophenanthridinone alkaloids. Journal of Organic Chemistry, 55(23), 5961–5967. (Demonstrates NaH usage for hindered substrates).

Sources

Application Note: Catalytic Synthesis of 2-Acetylphenyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the catalytic preparation of 2-acetylphenyl 2-methylbenzoate . This specific ester is a critical intermediate in the synthesis of flavones and chromones via the Baker-Venkataraman rearrangement .[1]

Executive Summary

The synthesis of This compound presents a dual challenge in organic synthesis: steric hindrance and electronic deactivation . The target molecule is formed by the esterification of 2-hydroxyacetophenone (a phenol with a strong intramolecular hydrogen bond) and 2-methylbenzoic acid (an ortho-substituted, sterically hindered acid).

Traditional methods rely on stoichiometric acid chlorides and excess pyridine, generating significant waste. This guide presents three catalytic protocols that offer higher atom economy, milder conditions, and scalability:

  • Nucleophilic Catalysis (DMAP/EDC): High-yielding Steglich esterification adapted for hindered phenols.

  • Lewis Acid Catalysis (Sc(OTf)₃): Direct condensation avoiding halogenated reagents.

  • Phase-Transfer Catalysis (PTC): A scalable, biphasic method using inorganic bases.

Scientific Foundation & Mechanistic Insights

The Steric & Electronic Challenge

The reaction involves the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the 2-methylbenzoic acid derivative.

  • Substrate 1 (Phenol): 2-Hydroxyacetophenone possesses a strong intramolecular hydrogen bond between the phenolic -OH and the acetyl C=O (

    
    ). This "locks" the proton, significantly reducing the nucleophilicity of the oxygen.
    
  • Substrate 2 (Acid): 2-Methylbenzoic acid (o-toluic acid) has a methyl group ortho to the carboxyl group. This steric bulk protects the carbonyl carbon from nucleophilic attack, retarding the rate of esterification.

Catalytic Strategy: 4-Dimethylaminopyridine (DMAP)

For hindered substrates, DMAP is the catalyst of choice. It acts as a "acyl transfer agent."[2][3][4]

  • Activation: The coupling agent (EDC or DCC) activates the acid.

  • Acyl Transfer: DMAP attacks the activated acid to form a highly electrophilic N-acylpyridinium ion . The resonance stabilization and loose ion pairing make this species far more reactive than the acid anhydride or O-acylisourea.

  • Product Formation: The hindered phenol attacks the N-acylpyridinium species, regenerating DMAP.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the subsequent Baker-Venkataraman rearrangement pathway for which this molecule is the precursor.

G Start 2-Methylbenzoic Acid + 2-Hydroxyacetophenone Activation Activation (EDC/DCC) Start->Activation Intermed1 O-Acylisourea Activation->Intermed1 ActiveSpecies N-Acylpyridinium Salt (Highly Reactive) Intermed1->ActiveSpecies + DMAP Catalyst DMAP Catalyst Catalyst->ActiveSpecies Product 2-Acetylphenyl 2-methylbenzoate ActiveSpecies->Product + Phenol Product->Catalyst Regeneration Rearrangement Baker-Venkataraman Rearrangement Product->Rearrangement Base/Heat Flavone Flavone/Chromone Scaffold Rearrangement->Flavone

Caption: Catalytic cycle of DMAP-mediated esterification followed by the downstream application in flavone synthesis.

Experimental Protocols

Protocol A: DMAP-Catalyzed Steglich Esterification

Best for: Small to medium scale, high purity requirements, and highly hindered substrates.

Reagents:

  • 2-Hydroxyacetophenone (1.0 equiv)[5]

  • 2-Methylbenzoic acid (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (10-20 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Add 2-methylbenzoic acid (1.36 g, 10 mmol) and 2-hydroxyacetophenone (1.36 g, 10 mmol) to the flask. Dissolve in anhydrous DCM (40 mL).

  • Catalyst Addition: Add DMAP (0.12 g, 1 mmol). Stir for 5 minutes at room temperature (RT) to ensure homogeneity.

  • Activation: Cool the mixture to 0°C using an ice bath. Add EDC·HCl (2.30 g, 12 mmol) in one portion.

    • Note: EDC is preferred over DCC as the urea byproduct is water-soluble, simplifying workup.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (

    
    ) should appear as the starting phenol (
    
    
    
    ) disappears.
  • Workup: Dilute with DCM (50 mL). Wash sequentially with:

    • 0.5 M HCl (2 x 30 mL) – Removes DMAP and unreacted EDC.

    • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

    • Brine (30 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography.

Protocol B: Lewis Acid Catalyzed Direct Condensation

Best for: "Green" chemistry applications, avoiding coupling reagents.

Reagents:

  • 2-Hydroxyacetophenone (1.0 equiv)[5]

  • 2-Methylbenzoic acid (1.0 equiv)[6]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a 50 mL RBF with a Dean-Stark trap and a reflux condenser.

  • Loading: Add substrates and Sc(OTf)₃ (5 mol%) to Toluene (20 mL).

  • Reflux: Heat the mixture to reflux (110°C). The azeotropic removal of water drives the equilibrium toward the ester.

  • Duration: Reflux for 24 hours.

    • Note: Due to the "ortho effect," the rate will be slower than unsubstituted benzoic acid.

  • Workup: Cool to RT. Filter the mixture through a short pad of silica gel (to remove the catalyst). Concentrate the filtrate.

  • Yield Optimization: If conversion is low, add activated molecular sieves (4Å) to the reaction mixture to assist water removal.

Protocol C: Phase-Transfer Catalysis (PTC)

Best for: Large-scale synthesis, using acid chlorides without anhydrous conditions.

Reagents:

  • 2-Hydroxyacetophenone (1.0 equiv)[5]

  • 2-Methylbenzoyl chloride (1.1 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Base: K₂CO₃ (1.5 equiv) or 30% NaOH (aq).

  • Solvent: DCM/Water (1:1 biphasic mixture).

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve 2-hydroxyacetophenone (10 mmol) in DCM (20 mL). Dissolve K₂CO₃ (15 mmol) in Water (20 mL). Combine in a flask.

  • Catalyst: Add TBAB (0.5 mmol). Stir vigorously to create an emulsion.

  • Addition: Add 2-methylbenzoyl chloride (11 mmol) dropwise over 15 minutes.

    • Mechanism: The quaternary ammonium salt transports the phenoxide ion into the organic phase where it reacts rapidly with the acid chloride.

  • Reaction: Stir at RT for 2–4 hours.

  • Separation: Separate the organic layer. Wash with water and brine. Dry and concentrate.

Data Summary & Comparison

ParameterProtocol A (DMAP/EDC)Protocol B (Sc(OTf)₃)Protocol C (PTC)
Catalyst Type Nucleophilic (Organocatalyst)Lewis Acid (Metal Triflate)Phase Transfer (Quaternary Salt)
Reaction Time 12–16 Hours24 Hours2–4 Hours
Temperature 0°C

RT
110°C (Reflux)Room Temperature
Yield (Typical) 85–92%70–80%90–95%
Atom Economy Low (Urea byproduct)High (Water byproduct)Medium (Salt byproduct)
Steric Tolerance ExcellentModerateGood
Primary Use Lab Scale / High ValueGreen ChemistryProcess / Scale-up

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Ishihara, K., et al. (2000). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society, 117(15), 4413–4414. Link

  • Baker, W. (1933).[1][2] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[2] Link

  • Mahal, H. S., & Venkataraman, K. (1934).[1][2] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones.[2] Journal of the Chemical Society, 1767–1769.[2] Link

  • Kalinin, A. V., et al. (1998).[2][3] Directed ortho metalation - cross coupling links.[3] Carbamoyl rendition of the Baker-Venkataraman rearrangement. Tetrahedron Letters, 39(28), 4995-4998. Link

Sources

Scalable synthesis protocols for 2-acetylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Chemistry for 2-Acetylphenyl 2-Methylbenzoate

Executive Summary

This technical guide details the scalable synthesis of This compound (CAS: variable/derivative), a critical intermediate in the synthesis of flavones and chromones via the Baker-Venkataraman rearrangement.

While classical literature often utilizes neat pyridine for this esterification, this protocol introduces a process-intensified approach using dichloromethane (DCM) and triethylamine (TEA) with catalytic DMAP. This modification significantly reduces solvent waste, simplifies workup, and improves thermal management for kilogram-scale batches.

Key Advantages of this Protocol:

  • Scalability: Replaces neat pyridine (hard to strip/recover) with DCM (volatile, recyclable).

  • Purity: Designed to achieve >98% purity via crystallization, eliminating column chromatography.[1]

  • Safety: Engineered controls for the exothermic acid chloride addition.

Retrosynthetic Analysis & Strategy

The target molecule is a sterically congested ester.[2] Both the phenol (2-hydroxyacetophenone) and the acid chloride (2-methylbenzoyl chloride) possess ortho substituents. This steric hindrance dictates the choice of reagents.

  • Route A: Fischer Esterification: Rejected. Low conversion due to equilibrium limitations and phenol nucleophilicity.

  • Route B: Steglich Esterification (DCC/DMAP): Rejected for Scale. Formation of dicyclohexylurea (DCU) creates filtration bottlenecks and contamination risks.

  • Route C: Acid Chloride Coupling (Selected): High reactivity of the acyl chloride overcomes steric hindrance. The byproduct (triethylammonium chloride) is water-soluble, facilitating easy removal.

Reaction Scheme

ReactionScheme SM1 2-Hydroxyacetophenone (Nucleophile) Reagents TEA (1.2 eq) DMAP (5 mol%) DCM, 0°C to RT SM1->Reagents SM2 2-Methylbenzoyl Chloride (Electrophile) SM2->Reagents Product 2-Acetylphenyl 2-methylbenzoate Reagents->Product Esterification Byproduct TEA·HCl (Salt) Reagents->Byproduct

Figure 1: Reaction scheme highlighting the nucleophilic acyl substitution pathway.

Detailed Experimental Protocol

Scale: 100 g Input (2-Hydroxyacetophenone) Target Yield: >90% Purity: >98% (HPLC)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6]Mass/VolRole
2-Hydroxyacetophenone 136.151.0100.0 gLimiting Reagent
2-Methylbenzoyl chloride 154.591.1125.0 gElectrophile
Triethylamine (TEA) 101.191.289.2 g (123 mL)Base (Acid Scavenger)
DMAP 122.170.054.5 gNucleophilic Catalyst
Dichloromethane (DCM) --1.0 L (10 vol)Solvent
1M HCl --500 mLQuench/Wash
Process Workflow

Step 1: Reactor Setup

  • Equip a 3-neck round-bottom flask (2L or 3L) with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Flush the system with Nitrogen (

    
    ) to ensure an anhydrous atmosphere. Moisture will hydrolyze the acid chloride.
    

Step 2: Solubilization

  • Charge 2-Hydroxyacetophenone (100 g) and DCM (800 mL) into the flask.

  • Add DMAP (4.5 g) and Triethylamine (123 mL).

  • Cool the mixture to 0–5°C using an ice/salt bath or chiller.

Step 3: Controlled Addition (Critical Step)

  • Charge 2-Methylbenzoyl chloride (125 g) into the addition funnel. Dilute with remaining DCM (200 mL) if viscosity is high.

  • Add the acid chloride dropwise over 45–60 minutes .

    • Control Parameter: Maintain internal temperature < 10°C .

    • Observation: A white precipitate (TEA·HCl) will form immediately. This is normal.

Step 4: Reaction & Monitoring

  • Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Stir for 3–4 hours .

  • IPC (In-Process Control): Check by TLC (20% EtOAc/Hexane) or HPLC.

    • Pass Criteria: < 1% remaining 2-Hydroxyacetophenone.

Step 5: Workup (Phase Separation)

  • Quench the reaction by adding Water (500 mL) slowly (exothermic solvation of salts).

  • Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 250 mL): Removes unreacted amine and DMAP. Check aqueous pH is < 2.

    • Sat.

      
       (2 x 250 mL):  Neutralizes residual acid. Caution: 
      
      
      
      evolution.[1]
    • Brine (1 x 250 mL): Removes bulk water.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C to obtain a crude oil/solid.
    
Purification (Crystallization)

Chromatography is avoided to ensure scalability.

  • Dissolve the crude residue in a minimum amount of hot Ethanol or Methanol (approx. 2–3 volumes).

  • Allow to cool slowly to RT with gentle stirring.

  • Cool further to 0–4°C for 2 hours.

  • Filter the white crystalline solid.

  • Wash with cold Ethanol (0.5 vol).

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Logic & Troubleshooting (Root Cause Analysis)

This section addresses the "Why" behind the steps, ensuring the protocol is a self-validating system.

ObservationPotential CauseCorrective Action
Low Yield (<70%) Moisture in solvent hydrolyzed the acid chloride.Ensure DCM is dry (Karl Fischer < 0.05%). Increase acid chloride to 1.2 eq.
Product is Colored (Yellow) Oxidation of phenol or traces of DMAP remaining.Ensure thorough HCl wash during workup. Recrystallize with activated charcoal.
Slow Reaction Rate Steric hindrance of the ortho-methyl group.DMAP is essential here. Do not omit. It forms a reactive acyl-pyridinium intermediate.
Emulsion during Workup Density of DCM/Water is close if salt content is high.Add more Brine to the aqueous layer to increase density difference.
Process Flow Diagram

ProcessFlow Start Start: Inert Atmosphere Mix Mix Phenol + TEA + DMAP in DCM (0°C) Start->Mix Add Slow Addition of Acid Chloride (<10°C) Mix->Add React Reaction: Warm to RT (3-4 Hours) Add->React IPC IPC: Check Conversion (HPLC/TLC) React->IPC IPC->React Incomplete (Add Time/Reagent) Quench Quench: Water + 1M HCl (Remove Amines) IPC->Quench Pass Cryst Crystallization (EtOH or MeOH) Quench->Cryst Final Final Product: White Crystalline Solid Cryst->Final

Figure 2: Operational workflow for the synthesis process.

Downstream Application: Baker-Venkataraman Rearrangement

For researchers in drug discovery (flavonoids), this ester is an intermediate. It is crucial to prevent premature rearrangement during the synthesis described above.

  • Risk: Exposure to strong bases (NaH, KOH) or high heat can trigger the rearrangement to the 1,3-diketone.

  • Control: The use of TEA (a weak base) and keeping the temperature < 30°C prevents this side reaction, isolating the ester exclusively [1, 2].

References

  • Baker, W. (1933).[7][8] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[7][8]

  • Mahal, H. S., & Venkataraman, K. (1934).[7][8] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones.[7][8] Journal of the Chemical Society, 1767–1769.[7][8]

  • BenchChem. (2025).[6][9] Application Notes: Synthesis of 2-acetylphenyl 4-methylbenzoate (Analogous Protocol). BenchChem Application Library.

  • Organic Syntheses. (2019). Preparation of Methyl 2-(2-acetylphenyl)acetate (General acetylation techniques). Organic Syntheses, 96, 80.

  • C.S.I.R. National Chemical Laboratory. (2012). General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 2-Acetylphenyl 2-Methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Synthesizing 2-acetylphenyl 2-methylbenzoate involves coupling a sterically hindered acid chloride (2-methylbenzoyl chloride) with an ortho-substituted phenol (2-hydroxyacetophenone). The ortho-methyl group on the benzoyl ring and the ortho-acetyl group on the phenol ring create significant steric repulsion, often stalling the reaction at 40–60% yield under standard conditions.

The Solution: To maximize yield (>85%), you must transition from standard Schotten-Baumann conditions to a Nucleophilic Catalysis pathway using anhydrous Pyridine spiked with 4-Dimethylaminopyridine (DMAP). This guide details that protocol, the mechanistic rationale, and a troubleshooting decision tree.

Core Protocol: The "Gold Standard" Method

Do not use Fischer esterification for this synthesis; the equilibrium is unfavorable for phenols. The Acid Chloride method is required.

Optimized Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
2-Hydroxyacetophenone 1.0SubstrateDry; free of water.[1]
2-Methylbenzoyl Chloride 1.2 – 1.5ReagentFreshly distilled. Hydrolyzes rapidly in moist air.
Pyridine SolventBase/SolventAnhydrous. Stored over KOH or molecular sieves.
DMAP 0.05 – 0.1Catalyst"Hyper-nucleophile" to overcome steric hindrance.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a CaCl₂ drying tube (or N₂ line).

  • Solvation: Dissolve 2-hydroxyacetophenone (1.0 eq) and DMAP (0.1 eq) in anhydrous Pyridine (5–7 mL per gram of substrate). Cool to 0°C in an ice bath.

  • Addition: Add 2-methylbenzoyl chloride (1.2 eq) dropwise over 20 minutes.

    • Why? The reaction is exothermic.[2][1] Rapid addition can cause local overheating, leading to side reactions (e.g., polymerization or premature Baker-Venkataraman rearrangement).

  • Reaction: Remove ice bath. Stir at Room Temperature for 2 hours , then heat to 50–60°C for 1 hour .

    • Note: The mild heating step is crucial for this specific substrate to drive the reaction to completion against the steric hindrance of the ortho-methyl group.

  • Quench: Pour the mixture into ice-cold dilute HCl (1M) with vigorous stirring. The pyridine will protonate and dissolve; the product will precipitate as a solid or oil.

  • Workup: Filter the solid (or extract with Ethyl Acetate). Wash with saturated NaHCO₃ (to remove benzoic acid byproduct) and water.

  • Purification: Recrystallize from Ethanol or Methanol.

Mechanistic Insight (The "Why")

Standard pyridine catalysis forms an N-acylpyridinium intermediate. However, with 2-methylbenzoyl chloride, the ortho-methyl group blocks the approach of the phenol.

The DMAP Advantage: DMAP is roughly


 times more nucleophilic than pyridine. It attacks the hindered acid chloride rapidly to form a highly reactive N-acylpyridinium salt. This intermediate is less sensitive to sterics and transfers the acyl group to the phenol more efficiently than the acid chloride itself.

ReactionMechanism AcidCl 2-Methylbenzoyl Chloride Intermed Active Acyl-DMAP Intermediate AcidCl->Intermed Fast Attack (Nucleophilic Catalysis) DMAP DMAP (Catalyst) DMAP->Intermed Product 2-Acetylphenyl 2-methylbenzoate Intermed->Product Acyl Transfer (Overcomes Sterics) Byproduct DMAP-HCl Intermed->Byproduct Phenol 2-Hydroxy- acetophenone Phenol->Product

Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway overcoming steric hindrance.[3]

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at 45-50%. What is going wrong?

Diagnosis: This is the classic "Steric Wall."

  • Cause 1: Moisture. If your pyridine wasn't dry, the acid chloride hydrolyzed to 2-methylbenzoic acid, which will not react with the phenol under these conditions.

  • Cause 2: Insufficient Activation. Without DMAP, the ortho-methyl group hinders the attack.

  • Action:

    • Dry pyridine over KOH pellets overnight.

    • Increase acid chloride to 1.5 equivalents.[1]

    • Add 5-10 mol% DMAP. This is the single most effective fix.

Q2: I see a large amount of white precipitate immediately upon addition.

Diagnosis: This is likely Pyridine Hydrochloride (Py·HCl).

  • Status: Normal. The reaction produces HCl, which salts out with pyridine.

  • Action: Ensure your stirring is vigorous enough to keep the slurry mixing. Do not filter it out during the reaction. It will dissolve during the aqueous acid workup.

Q3: The product is an oil that won't solidify.

Diagnosis: Impurities (unreacted phenol or solvent) are depressing the melting point.

  • Action:

    • Trituration: Add cold ethanol and scratch the side of the flask with a glass rod to induce nucleation.

    • Seeding: If you have a tiny crystal from a previous batch, add it.

    • Alternative Workup: If it remains an oil, dissolve in Ethyl Acetate, wash 3x with 1M NaOH (cold, rapid wash) to remove unreacted phenol, then dry and evaporate. Warning: Prolonged exposure to NaOH can hydrolyze your ester.

Q4: Can I use Triethylamine (TEA) instead of Pyridine?

Diagnosis: Suboptimal choice.

  • Reasoning: TEA is more basic but also more sterically hindered than pyridine. In this specific synthesis (where the reagents are already hindered), TEA often results in lower yields. Pyridine acts as both solvent and nucleophilic catalyst. If you must use TEA, use DCM as the solvent and definitely add DMAP.

Diagnostic Decision Tree

Use this logic flow to diagnose synthesis failures during the experiment.

Troubleshooting Start Start: Low Yield / Impure Product CheckTLC Check TLC (Unreacted Phenol?) Start->CheckTLC YesPhenol Yes: Significant Phenol Left CheckTLC->YesPhenol Incomplete Rxn NoPhenol No: Phenol Gone, but Messy CheckTLC->NoPhenol Side Rxns Moisture Did you use fresh Acid Chloride? YesPhenol->Moisture SideRxn Check Temp: Did it boil? NoPhenol->SideRxn NewBottle Action: Distill Acid Chloride or Buy Fresh Moisture->NewBottle No/Unsure Sterics Did you add DMAP? Moisture->Sterics Yes AddDMAP Action: Repeat with 10 mol% DMAP Sterics->AddDMAP No Rearrange Possibility: Premature Baker-Venkataraman SideRxn->Rearrange Yes ControlTemp Action: Keep <60°C during esterification Rearrange->ControlTemp

Figure 2: Troubleshooting logic for esterification failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Mahal, H. S., & Venkataraman, K. (1934).[4][5] "Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones". Journal of the Chemical Society, 1767–1769.[5] Link (Foundational paper on the rearrangement of these specific esters).[5]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Angewandte Chemie International Edition, 17(8), 569-583. Link (The authoritative source on using DMAP to boost yield in hindered esters).

  • BenchChem Technical Support. (2025). "Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone". Link (Protocol adaptation for methylbenzoate analogs).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-methylbenzoyl chloride and pyridine before handling, as they are corrosive and toxic.

Sources

Technical Support Center: Purification of 2-Acetylphenyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the purification of crude 2-acetylphenyl 2-methylbenzoate.

Doc ID: PUR-EST-042 | Version: 2.1 | Status: Validated

Executive Summary

Target Molecule: this compound (also known as o-acetylphenyl o-toluate). Context: This compound is a critical intermediate in the Baker-Venkataraman rearrangement for synthesizing flavones and chromones.[1][2] Common Failure Mode: The crude product often presents as a viscous, amber oil that refuses to crystallize. This is typically due to the presence of unreacted 2-hydroxyacetophenone (2-HAP) and pyridine salts, which act as plasticizers and inhibit crystal lattice formation.

This guide provides a modular purification strategy. Do not attempt crystallization (Module 2) until you have verified the success of the Chemical Workup (Module 1).

Module 1: The "Pre-Purification" Workup (Critical)

Most purification failures occur here. If you do not remove the pyridine and acidic byproducts immediately after synthesis, chromatography will streak, and crystallization will result in an oil.

Troubleshooting the Quench & Extraction

Q: My crude extract smells strongly of pyridine, even after rotary evaporation. How do I fix this? A: Pyridine forms azeotropes and is difficult to remove by vacuum alone.

  • The Acid Wash: You must wash the organic layer (EtOAc or DCM) with cold 1M HCl (2x) . This converts pyridine into water-soluble pyridinium chloride.

  • Validation: Check the aqueous wash pH. It must remain acidic (pH < 2). If it turns neutral/basic, you have saturated the acid; wash again.

Q: I see a persistent starting material spot (2-hydroxyacetophenone) on TLC. Can I wash it out with NaOH? A: Proceed with extreme caution.

  • The Problem: 2-Hydroxyacetophenone contains an intramolecular hydrogen bond (chelation between the carbonyl and hydroxyl), making it less acidic and lipophilic. It resists mild base extraction.

  • The Risk: Your product (an ester) is sensitive to hydrolysis. Strong bases (NaOH) will cleave your product back to the starting materials.

  • The Solution: Use 5% cold Na₂CO₃ for the acid wash to remove o-toluic acid. For the unreacted phenol (2-HAP), rely on Module 3 (Chromatography) or Module 2 (Recrystallization) rather than aggressive base washes.

Visual Workflow: The Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (Pyridine/DCM) Quench Pour into Ice/HCl (1M) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Pyridine HCl) PhaseSep->AqLayer AcidCheck Check TLC: Is o-Toluic Acid present? OrgLayer->AcidCheck BicarbWash Wash with Cold Sat. NaHCO3 AcidCheck->BicarbWash Yes (Acid detected) Dry Dry (Na2SO4) & Evaporate AcidCheck->Dry No BicarbWash->Dry Result Crude Oil/Solid Ready for Module 2 Dry->Result

Figure 1: Logical flow for the initial chemical workup to ensure removal of basic and acidic impurities prior to purification.

Module 2: Crystallization Strategies

The target ester is a solid, but it has a low melting point and a high tendency to supercool into an oil.

Protocol A: The Methanol/Water Displacement (Standard)
  • Dissolve crude mass in the minimum amount of boiling methanol .

  • Remove from heat.

  • Add water dropwise with constant swirling until a faint, permanent turbidity persists.

  • Add one drop of methanol to clear the solution.

  • Allow to cool to room temperature undisturbed.

  • Critical Step: If oil droplets appear instead of crystals, proceed to Protocol B .

Protocol B: Dealing with "Oiling Out" (The Trituration Method)

Q: My product separated as a yellow oil at the bottom of the flask. What now? A: This is "oiling out," caused by impurities lowering the melting point or rapid cooling.

  • Re-heat the mixture until the oil dissolves (add a splash of MeOH if needed).

  • Allow it to cool very slowly (wrap the flask in a towel).

  • Seeding: Add a seed crystal of pure product (if available) or scratch the inner glass surface with a glass rod at the air-liquid interface.

  • Trituration: If it oils again, decant the solvent.[3] Add cold Pentane or Hexane to the oil and grind it vigorously with a spatula. This extracts solvent residues and often induces solidification.

Data Table: Solvent Selection Guide

Solvent SystemSuitabilityNotes
Methanol (MeOH) HighBest for initial attempts. Good solubility differential.
Ethanol (EtOH) MediumGood, but product is often too soluble; lower recovery.
Hexane/EtOAc MediumUse for recrystallization if alcohols cause transesterification (rare but possible).
Pentane Trituration onlyUse to wash the "oiled out" product to induce crystallization.

Module 3: Chromatography (The "Sledgehammer")

Use this if crystallization yields <95% purity or if the phenol content remains high.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Gradient: Hexane : Ethyl Acetate.[4][5][6]

Step-by-Step Gradient Protocol
  • Equilibration: Start with 100% Hexane .

  • Loading: Dissolve crude in minimum DCM/Hexane (1:1) and load.

  • Elution:

    • 0% - 5% EtOAc: Elutes non-polar hydrocarbons (grease).

    • 5% - 10% EtOAc: Target Window. The ester (this compound) typically elutes here.

    • 15% - 20% EtOAc: Elutes unreacted 2-hydroxyacetophenone (starting material).

    • >30% EtOAc: Elutes polar byproducts and acids.

Q: The starting phenol and my product have very similar Rf values. How do I separate them? A: This is common due to the intramolecular H-bonding of the phenol masking its polarity.

  • Tactic: Switch solvents. Try Toluene : Ethyl Acetate (95:5) . The pi-pi interactions with toluene often differentiate the aromatic ester from the phenol better than hexane does.

Module 4: Analytical Validation & Pathway

Visual Workflow: Synthesis & Impurity Origins

SynthesisPathway SM1 2-Hydroxyacetophenone (Contaminant: Phenol) SM2 2-Methylbenzoyl Chloride Complex Acyl Pyridinium Intermediate SM2->Complex Byprod2 2-Methylbenzoic Acid (Hydrolysis Product) SM2->Byprod2 Moisture Reagent Pyridine (Base/Solvent) Reagent->Complex Product 2-Acetylphenyl 2-methylbenzoate (Target) Complex->Product + SM1 Byprod1 Pyridine HCl (Water Soluble) Complex->Byprod1

Figure 2: Reaction pathway showing the origin of key impurities (Acid and Pyridine salts) relative to the target ester.

Final Purity Check
  • TLC: Silica plate, 80:20 Hexane:EtOAc. Visualize with UV (254 nm). The ester should be the major dark spot (

    
    ).
    
  • 1H NMR (CDCl₃):

    • Look for the acetyl methyl singlet around

      
       ppm.
      
    • Look for the aryl methyl singlet (from the toluoyl group) around

      
       ppm.
      
    • Contamination Check: A broad singlet

      
       ppm indicates unreacted phenol (OH). A broad singlet 
      
      
      
      ppm indicates carboxylic acid.

References

  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2009). Preparation of Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 86, 161. Retrieved from [Link]

  • Royal Society of Chemistry. (2012).[6] Reactions of carbonyl compounds in basic solutions.[1][2][7][8] Part 11. The Baker-Venkataraman rearrangement.[1][2][4][7][8][9] Journal of the Chemical Society, Perkin Transactions 2.[7] Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Acetylphenyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

System Overview: The Chemical Logic

Before executing any protocol, it is critical to understand the why behind the separation. You are dealing with a phenolic ester (the product) and a carboxylic acid (the impurity).

The Challenge
  • The Product (2-acetylphenyl 2-methylbenzoate): This is an ester derived from a phenol (2-hydroxyacetophenone). Unlike aliphatic esters, phenolic esters are chemically "fragile" and prone to hydrolysis under strong basic conditions [1].

  • The Impurity (o-toluic acid): A carboxylic acid with a

    
     of approximately 3.91 [2].[1][2][3] It is highly soluble in organic solvents but insoluble in acidic water.
    
The Solution: -Driven Extraction

We utilize the acidity difference to separate the two.[4] We need a base strong enough to deprotonate the o-toluic acid (turning it into a water-soluble salt) but weak enough to leave the sensitive phenolic ester intact.

CompoundNature

Solubility (Neutral)Solubility (Ionized)
This compound Neutral EsterN/AOrganic SolventsInsoluble in Water
o-Toluic Acid Weak Acid~3.91Organic SolventsWater Soluble (as Salt)

The Golden Rule: Use Saturated Sodium Bicarbonate (


) .
  • 
     provides a pH of ~8.5.
    
  • Since pH 8.5 >

    
     3.91, the acid will deprotonate (
    
    
    
    ).
  • Since pH 8.5 is mild, the phenolic ester remains stable.

Standard Operating Procedure (SOP)

Protocol ID: EXT-TOL-01 Objective: Quantitative removal of o-toluic acid without product hydrolysis.

Step-by-Step Workflow
  • Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended. Use at least 10 mL of solvent per gram of crude material.

  • First Wash (Acid Removal):

    • Add a volume of Saturated Aqueous

      
        equal to 50% of your organic layer volume.
      
    • Crucial Step: Shake vigorously for 2 minutes. Vent frequently, as

      
       gas will be generated.
      
    • Let layers separate.[5] Drain the aqueous (lower if DCM, upper if EtOAc) layer. This contains the o-toluic acid as sodium o-toluate.

  • Second Wash (Polishing): Repeat Step 2 with fresh

    
     to capture trace acid.
    
  • Brine Wash: Wash the organic layer with Saturated Sodium Chloride (Brine) to break partial emulsions and remove trapped water.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Concentration: Filter and evaporate the solvent in vacuo.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Ester + o-Toluic Acid) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash1 Add Sat. NaHCO3 (Shake & Vent) Solvent->Wash1 PhaseSep Phase Separation Wash1->PhaseSep OrgLayer Organic Layer (Contains Ester) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (Contains Sodium o-Toluate) PhaseSep->AqLayer Discard Brine Wash with Brine OrgLayer->Brine Dry Dry over Na2SO4 & Evaporate Brine->Dry Final Pure 2-Acetylphenyl 2-methylbenzoate Dry->Final

Figure 1: Logical flow for the acid-base extraction of o-toluic acid from the target ester.

Troubleshooting Guide (FAQs)

Ticket #001: "I used NaOH and my product yield plummeted."

Q: I tried to ensure all the acid was removed by using 1M NaOH instead of bicarbonate. The acid is gone, but I lost 40% of my ester. What happened?

A: You hydrolyzed your product.

  • Diagnosis: this compound is a phenolic ester . The bond between the carbonyl carbon and the phenolic oxygen is more electron-deficient than in aliphatic esters. Hydroxide (

    
    ) is a strong nucleophile that attacks this carbonyl, cleaving the ester back into the starting phenol (2-hydroxyacetophenone) and o-toluic acid [3].
    
  • Corrective Action: Never use strong bases (NaOH, KOH) with phenolic esters. Stick to Saturated

    
      (pH ~8.5) or, if absolutely necessary, dilute 
    
    
    
    (pH ~11, use cold and briefly).
Ticket #002: "I have a stubborn emulsion that won't separate."

Q: After shaking with bicarbonate, the layers are cloudy and won't separate clearly. I'm stuck.

A: This is common with aromatic esters.

  • Diagnosis: The formation of the sodium salt of o-toluic acid can act as a weak surfactant, lowering interfacial tension.

  • Corrective Action:

    • Add Brine: Add a few mL of saturated NaCl solution. The increased ionic strength forces phase separation ("salting out").

    • Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a pad of Celite.

    • Wait: Gravity is your friend. Allow it to sit for 20 minutes.

Ticket #003: "TLC shows the acid is still there after washing."

Q: I washed twice with bicarbonate, but on TLC (Thin Layer Chromatography), I still see the spot for o-toluic acid co-eluting near my product.

A: Check your pH and TLC method.

  • Diagnosis A (pH): Ensure your aqueous layer is actually basic. If you had a large excess of acid, you might have neutralized all the bicarbonate. Test the aqueous layer with pH paper. It must be pH > 8.

  • Diagnosis B (TLC Artifact): Are you adding acid to your TLC mobile phase?

    • o-Toluic acid streaks on silica. If your mobile phase is neutral (e.g., Hexane/EtOAc), the acid might streak and overlap with the ester.

    • Fix: Add 1% Acetic Acid to your TLC solvent. This keeps the o-toluic acid protonated and sharpens its spot, likely moving it away from your neutral ester, confirming if it's actually present or just a "ghost" streak.

Advanced Purification: Chromatography

If extraction fails (e.g., you have <5% acid remaining but need >99% purity), use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • The Trick: The acid is much more polar than the ester.

    • The ester (this compound) will elute early (high

      
      ).
      
    • The o-toluic acid will stick to the silica and elute late or not at all unless pushed with high polarity.

Data Summary Table

PropertyThis compoundo-Toluic Acid
Molecular Weight 254.28 g/mol 136.15 g/mol
Polarity (TLC) Low (High

)
High (Low

, streaks)
Reaction to NaHCO3 Inert (Stays in Organic)Deprotonates (Goes to Aqueous)
Reaction to NaOH Unstable (Hydrolyzes) Deprotonates

References

  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Explains the enhanced susceptibility of phenolic esters to hydrolysis compared to aliphatic esters).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8373, o-Toluic acid. (Source for pKa ~3.91 and physical properties).[1][3]

  • Nichols, L. (2022).[5] Organic Chemistry Lab Techniques: Acid-Base Extraction. Chemistry LibreTexts. (Detailed mechanics of separating carboxylic acids from neutral compounds using bicarbonate).

Sources

Technical Support Center: Synthesis of 2-Acetylphenyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Side Reactions & Process Optimization

Executive Summary

The synthesis of 2-acetylphenyl 2-methylbenzoate (an o-acetylphenyl ester) presents a unique "perfect storm" of chemical challenges. You are coupling a sterically hindered acyl chloride (o-toluoyl chloride) with a sterically crowded, hydrogen-bonded phenol (2-hydroxyacetophenone).

Failure in this synthesis typically stems from two opposing forces:

  • Kinetic Inhibition: The ortho-methyl and ortho-acetyl groups block the reaction center, requiring forcing conditions.

  • Thermodynamic Instability: Those same forcing conditions (heat/base) trigger the Baker-Venkataraman rearrangement , irreversibly converting your ester into a 1,3-diketone.

This guide provides the protocols to navigate this narrow stability window.

Module 1: The "Silent Killer" – Baker-Venkataraman Rearrangement

User Question: "My product is turning bright yellow and the melting point is wrong. NMR shows the ester peak is missing. What happened?"

Technical Diagnosis: You have triggered the Baker-Venkataraman rearrangement . This is the most critical side reaction for o-acetylphenyl esters. Under basic conditions, the acetyl group deprotonates to form an enolate, which attacks the ester carbonyl intramolecularly.[1]

The Mechanism of Failure

The reaction is driven by base. If you use a base that is too strong (e.g., hydroxide, alkoxide) or apply heat while the reaction mixture is basic, the ester rearranges to o-hydroxydibenzoylmethane (a flavone precursor).

BakerVenkataraman Ester Target Ester (Colorless Solid) Enolate Enolate Intermediate (Reactive Species) Ester->Enolate Deprotonation Base Trigger: Strong Base (OH-, OR-, or Heat) Base->Enolate Catalyzes Diketone Side Product: 1,3-Diketone (Yellow Solid) Enolate->Diketone Intramolecular Claisen Condensation

Figure 1: The Baker-Venkataraman pathway.[1][2][3][4] Once the 1,3-diketone forms, the reaction is essentially irreversible under these conditions.

Prevention Strategy
VariableSafe Zone (Ester Formation) Danger Zone (Rearrangement)
Base Selection Pyridine (Weak, pKa ~5.2)NaOH, KOH, NaOEt, NaH (Strong, pKa >14)
Temperature 0°C to 25°C >50°C (Reflux)
Solvent Aprotic (DCM, THF, Pyridine)Protic (MeOH, EtOH) + Base
Quenching Pour into Ice/HCl (Acidic)Pour into Water/Base (Neutral/Basic)

Module 2: Overcoming Steric Hindrance (Kinetic Control)

User Question: "The reaction is extremely slow. I still see starting material after 24 hours. Should I heat it?"

Technical Diagnosis: Do NOT heat. Heating risks the rearrangement described above. The sluggishness is due to the "Ortho Effect." The methyl group on the 2-methylbenzoyl chloride and the acetyl group on the phenol physically block the nucleophilic attack.

The Solution: Activated Acylating Agents

Standard coupling reagents (EDC, DCC) often fail here because the intermediate active ester is too bulky. You must use the most reactive species available: the Acid Chloride .

Comparative Reactivity Data (Representative):

Method Reagent System Conversion (24h @ RT) Risk of Side Rxn
Method A (Recommended) Acid Chloride + Pyridine >95% Low (if kept cool)
Method B Carboxylic Acid + DCC/DMAP ~40-60% Medium (N-acylurea formation)

| Method C | Carboxylic Acid + H2SO4 | <10% | High (Hydrolysis/Polymerization) |

Protocol Adjustment: Use Pyridine as both the solvent and the base.[5] It acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the ortho-methyl group.

Module 3: The "Gold Standard" Synthesis Protocol

Objective: Synthesize this compound while suppressing rearrangement and hydrolysis.

Reagents & Setup
  • Substrate: 2-Hydroxyacetophenone (1.0 equiv)

  • Reagent: 2-Methylbenzoyl chloride (o-Toluoyl chloride) (1.2 equiv)

  • Solvent/Base: Anhydrous Pyridine (5-10 volumes)

  • Atmosphere: Nitrogen or Argon (Critical to prevent acid chloride hydrolysis)[6]

Step-by-Step Workflow

SynthesisWorkflow Start Start: Dry Glassware N2 Atmosphere Dissolve 1. Dissolve 2-Hydroxyacetophenone in Anhydrous Pyridine Start->Dissolve Cool 2. Cool to 0°C (Ice Bath) Dissolve->Cool Add 3. Dropwise Addition of 2-Methylbenzoyl Chloride Cool->Add React 4. Stir at 0°C -> RT (4-12 Hours) Add->React Check Checkpoint: TLC (Is SM gone?) React->Check Check->React No (Wait) Quench 5. Pour into Ice + HCl (CRITICAL STEP) Check->Quench Yes Isolate 6. Filter White Solid Recrystallize (EtOH) Quench->Isolate

Figure 2: Optimized synthesis workflow. The acid quench (Step 5) is the most critical safety lock against rearrangement.

Detailed Procedure
  • Preparation: Flame-dry a round-bottom flask and flush with Nitrogen. Moisture will instantly hydrolyze o-toluoyl chloride to o-toluic acid (an inert white solid impurity).

  • Solvation: Dissolve 2-hydroxyacetophenone (10 mmol) in anhydrous pyridine (15 mL).

  • Addition (0°C): Cool the flask to 0°C. Add 2-methylbenzoyl chloride (12 mmol) dropwise via syringe.

    • Why? The reaction is exothermic.[5][6][7][8] Heat promotes the rearrangement. Keep it cold during addition.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir.

    • Monitoring: Check TLC after 4 hours. The product should appear as a less polar spot than the phenol.

  • The "Acid Lock" Quench:

    • Prepare a beaker with Crushed Ice (50g) + Conc. HCl (15 mL) .

    • Pour the reaction mixture slowly into the acidic ice slurry.

    • Mechanism:[1][2][3][4] The HCl neutralizes the pyridine and ensures the pH remains acidic (< pH 2). The rearrangement cannot occur in acidic media.

  • Isolation: The ester is insoluble in water and will precipitate as a white/off-white solid. Filter, wash with cold water (to remove pyridinium salts), and dry.[5]

FAQs & Troubleshooting

Q: I see a white precipitate forming during the reaction. Is this bad? A: No. This is likely Pyridine Hydrochloride , a byproduct of the reaction. It indicates the reaction is proceeding. However, if the precipitate is massive and the reaction stops, add a small amount of DCM to solubilize the reactants (but keep pyridine as the main base).

Q: My product has a strong vinegar-like smell. A: This indicates Hydrolysis . You likely have residual o-toluic acid or acetic acid (if acetyl group cleaved, though unlikely). Wash the organic layer with saturated NaHCO3 (Sodium Bicarbonate) to remove the free acid impurities. Note: Do this quickly and keep it cold to avoid base-catalyzed rearrangement.

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: You can, but Pyridine is superior here. Pyridine forms an active acyl-pyridinium intermediate that is less sterically hindered than the acyl-ammonium salt formed with TEA. If you must use TEA, use DCM as the solvent and add DMAP (4-Dimethylaminopyridine) as a catalyst.

References

  • Mechanism of Rearrangement

    • Baker, W. (1933).[2][4] "Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones". Journal of the Chemical Society, 1381–1389.[4] Link[4]

  • Steric Hindrance in Benzoates: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General protocols for sterically hindered esters).
  • Synthesis Protocols & Side Reactions

    • Mahal, H. S., & Venkataraman, K. (1934).[4] "Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones". Journal of the Chemical Society, 1767–1769.[4] Link[4]

    • BenchChem Technical Support.[5][6][9] (2025).[1][5][6][8][9][10][11] "Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate". (Cited for general protocol adaptation for toluoyl derivatives).

Sources

Technical Support Center: Recrystallization of 2-Acetylphenyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-APMB-001 Status: Active Subject: Optimization of Solvent Systems for Purification of Baker-Venkataraman Intermediates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound: 2-Acetylphenyl 2-methylbenzoate Class: o-Acyloxyacetophenone (Ester) Primary Application: Key intermediate for the synthesis of 2'-methylflavones via the Baker-Venkataraman rearrangement.

This guide addresses the purification of this compound. As an ester formed from 2-hydroxyacetophenone and 2-methylbenzoyl chloride (o-toluoyl chloride), this molecule exhibits moderate polarity but significant lipophilic character due to the two aromatic rings and the methyl group.

Critical Warning: This compound has a relatively low melting point (typically <100°C) and is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent system is not carefully controlled.

Solvent Selection Matrix

The following table synthesizes field data for o-benzoyloxyacetophenone derivatives.

Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95%) Protic PolarPrimary Best balance of solubility. The 5% water content aids in suppressing solubility at low temps.
Methanol Protic PolarAlternative Higher solubility than ethanol; useful if the compound is too insoluble in ethanol.
Ethanol / Water Solvent / Anti-solventHigh Purity Recommended for final polish. Dissolve in hot EtOH, add warm water to turbidity.
Hexane / EtOAc Non-polar / PolarRescue Use if the compound oils out in alcohols. Start with 9:1 Hexane:EtOAc.
Diethyl Ether AproticAvoid Too volatile; high risk of "creeping" and evaporation before crystallization.

Standard Operating Procedure (SOP)

Protocol: Two-Solvent Recrystallization (Ethanol/Water)

Objective: Purify crude this compound to remove unreacted 2-hydroxyacetophenone and o-toluic acid traces.

  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution:

    • Add 95% Ethanol (approx. 3-5 mL per gram of solute).

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solids remain, add more ethanol in 1 mL increments until dissolved.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed funnel/fluted filter paper.[1]

  • Anti-Solvent Addition:

    • While keeping the solution near boiling, add warm water dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add one drop of Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Remove from heat.[1] Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Critical Step: If oil droplets form, vigorously stir or scratch the glass to induce nucleation.

  • Harvesting:

    • Once room temperature is reached and crystals have formed, cool in an ice bath (0-4°C) for 15 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash crystals with cold 50% aqueous ethanol.

Troubleshooting Guide

Issue 1: "The compound is oiling out (forming a liquid layer) instead of crystallizing."

Diagnosis: The solution is cooling too fast, or the melting point of the solvated compound is depressed below the temperature of the solution. This is common with o-substituted benzoates due to steric hindrance disrupting crystal packing. Corrective Action:

  • Reheat: Redissolve the oil by heating.

  • Seed: Add a tiny crystal of pure product (if available) to the warm solution (approx. 40°C).

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool naturally. This keeps the temperature in the "metastable zone" longer.

Issue 2: "Yield is extremely low (<40%)."

Diagnosis: Too much solvent was used, or the compound is too soluble in ethanol even at cold temperatures. Corrective Action:

  • Concentrate: Evaporate 30-50% of the solvent volume.

  • Increase Anti-solvent: Re-heat and add more water until turbidity is quite distinct, then cool.

Issue 3: "Smell of starting material (phenolic odor) persists."

Diagnosis: 2-hydroxyacetophenone impurity is co-crystallizing. Corrective Action:

  • Basic Wash: Before recrystallization, dissolve the crude solid in Diethyl Ether or DCM and wash with 5% cold NaOH solution. This removes the acidic phenol and free o-toluic acid. Dry the organic layer, evaporate, then recrystallize.

Visualized Workflows

Diagram 1: Recrystallization Decision Logic

This flowchart guides the researcher through the solvent selection and troubleshooting process.

RecrystallizationLogic Start Start: Crude this compound SolventChoice Select Solvent: Ethanol (95%) Start->SolventChoice Dissolve Heat to Reflux SolventChoice->Dissolve CheckSolubility Fully Dissolved? Dissolve->CheckSolubility AddSolvent Add more Ethanol CheckSolubility->AddSolvent No HotFilter Hot Filtration (Remove insolubles) CheckSolubility->HotFilter Yes AddSolvent->Dissolve Cooling Slow Cool to RT HotFilter->Cooling StateCheck State Check Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid Oiling Oiling Out StateCheck->Oiling Liquid Drops Harvest Filter & Wash Crystals->Harvest RemedyOil Reheat & Seed / Add more solvent Oiling->RemedyOil RemedyOil->Cooling

Caption: Decision tree for managing solubility and phase separation issues during purification.

Diagram 2: The "Oiling Out" Mechanism

Understanding why this specific ester fails to crystallize is crucial for troubleshooting.

OilingMechanism HighTemp High Temp Solution (Homogeneous) Cooling Cooling Phase HighTemp->Cooling PhaseSep Liquid-Liquid Phase Separation (Oiling Out) Cooling->PhaseSep Super-saturation > MP Nucleation Crystal Nucleation Cooling->Nucleation Ideal Path PhaseSep->Nucleation Requires Seeding/Scratching Factors Risk Factors: 1. High Solute Conc. 2. Low Melting Point 3. Steric Bulk (Methyl group) Factors->PhaseSep

Caption: Mechanistic view of phase separation vs. crystallization for low-melting aromatic esters.

Frequently Asked Questions (FAQ)

Q: Can I use water as the primary solvent? A: No. This compound is highly lipophilic and effectively insoluble in water. Water is used only as an anti-solvent to lower the solubility of the compound in ethanol.

Q: My crystals are slightly yellow. Is this normal? A: Pure o-benzoyloxyacetophenones are typically white or off-white. A yellow color often indicates traces of the phenol starting material (2-hydroxyacetophenone) or oxidation products. A wash with cold ethanol usually removes this surface impurity.

Q: Why avoid strong acids or bases during recrystallization? A: While the ester bond is relatively stable, boiling in strong acid or base can induce hydrolysis (reversing the reaction back to phenol and acid) or premature Baker-Venkataraman rearrangement (if base is present), altering your product. Neutral solvents are safest.

References

  • Baker, W. (1933).[2][3] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[2] Link

  • Mahal, H. S., & Venkataraman, K. (1934).[2] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society, 1767–1769.[2] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Smolecule. (2023).[4] 2-Acetylphenyl benzoate: Recrystallization Methods. Link

Sources

Validation & Comparative

1H NMR Chemical Shifts of 2-Acetylphenyl 2-Methylbenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the development of bioactive flavonoids, chromones, and 1,3-diketones, 2-acetylphenyl benzoates serve as critical synthetic intermediates[1]. These esters undergo the base-catalyzed Baker-Venkataraman rearrangement to form 1,3-diketones, which are subsequently cyclized into flavones. Flavone derivatives are heavily investigated in drug discovery for their anti-inflammatory, antioxidant, and trypanocidal activities[2].

For synthetic chemists and drug development professionals, confirming the structural integrity of these intermediates via Proton Nuclear Magnetic Resonance (1H NMR) is a mandatory quality control step before initiating the rearrangement. This guide provides an objective comparison of the 1H NMR chemical shifts of 2-acetylphenyl 2-methylbenzoate against its structural analogs, detailing the causality behind the observed spectral data.

Diagnostic 1H NMR Features & Mechanistic Causality

Understanding the 1H NMR spectrum of this compound requires analyzing the electronic and steric microenvironments created by its functional groups.

  • The Acetyl Methyl Group (-COCH₃): Across all 2-acetylphenyl benzoate derivatives, the acetyl methyl group consistently appears as a sharp singlet between δ 2.50 and 2.60 ppm [1]. This downfield shift (relative to a standard alkane methyl) is caused by the strong diamagnetic deshielding effect of the adjacent carbonyl

    
    -system.
    
  • The Benzoate Methyl Group (Ar-CH₃): The position of the methyl group on the benzoate ring drastically alters its chemical shift. In This compound , the ortho-methyl group is forced into close spatial proximity with the ester carbonyl oxygen. This steric crowding and the resulting anisotropic deshielding push the methyl signal downfield to approximately δ 2.65 ppm [3]. In contrast, the para-methyl group in 2-acetylphenyl 4-methylbenzoate is free from this localized anisotropic effect and resonates further upfield at δ 2.42–2.47 ppm [4].

  • Aromatic Protons (Ortho to Carbonyls): The ester linkage (–O–CO–Ar) exerts a profound electron-withdrawing effect on the benzoate ring. The protons ortho to the ester carbonyl (e.g., H-6' on the 2-methylbenzoate ring) are heavily deshielded, typically appearing as doublets or multiplets around δ 8.15–8.25 ppm [5]. Similarly, on the phenolic ring, the proton ortho to the acetyl group is deshielded by the acetyl carbonyl, appearing near δ 7.85–7.96 ppm [6].

Comparative 1H NMR Data Analysis

To objectively evaluate the spectral signature of this compound, we compare it against the unsubstituted benzoate and the para-methyl analog. All data are referenced in CDCl₃ at 400/500 MHz.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃)
CompoundAcetyl -CH₃ (δ, ppm)Benzoate -CH₃ (δ, ppm)Key Deshielded Aromatic Protons (δ, ppm)
This compound 2.55 (s, 3H)~2.65 (s, 3H)8.21 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H)
2-Acetylphenyl 4-methylbenzoate 2.47 (s, 3H)2.42 (s, 3H)8.24 (d, J=7.6 Hz, 2H), 7.96 (d, J=2.6 Hz, 1H)
2-Acetylphenyl benzoate 2.55 (s, 3H)N/A8.16–8.20 (m, 2H), 7.86 (dd, J=8.0, 1.5 Hz, 1H)

Experimental Methodology: Synthesis & NMR Acquisition

To ensure self-validating and reproducible results, the following protocol outlines the synthesis of this compound and the subsequent NMR preparation[3].

Step-by-Step Protocol

Phase 1: Esterification

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1.0 equivalent of 2-hydroxyacetophenone in anhydrous pyridine (approx. 3 mL per gram of starting material). Pyridine acts as both the solvent and the acid scavenger.

  • Acylation: Cool the reaction vessel to 0 °C in an ice bath. Slowly add 1.1 equivalents of 2-methylbenzoyl chloride dropwise via a syringe with continuous magnetic stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30–45 minutes until the exothermic reaction subsides and TLC confirms the complete consumption of the starting phenol.

  • Workup: Pour the reaction mixture into a beaker containing a vigorously stirred mixture of 3% aqueous hydrochloric acid (HCl) and crushed ice. The cold HCl neutralizes the pyridine, causing the crude ester to precipitate.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold methanol and cold deionized water to remove residual pyridine hydrochloride.

  • Purification: Recrystallize the crude product from ethanol or perform flash column chromatography (hexane/ethyl acetate) to yield pure this compound.

Phase 2: NMR Acquisition

  • Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer using a standard 1H pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 1-2 seconds.

Logical Workflow: The Baker-Venkataraman Pathway

The following diagram illustrates the logical synthetic workflow where 1H NMR validation of the this compound intermediate is critical before proceeding to the final bioactive scaffold.

G N1 2-Hydroxyacetophenone + 2-Methylbenzoyl Chloride N2 Esterification (Pyridine, 25°C, 30 min) N1->N2 N3 This compound (Target Intermediate) N2->N3 Yields Ester N4 Baker-Venkataraman Rearrangement (KOH, Pyridine, 50°C) N3->N4 Base-Catalyzed N5 1-(2-Hydroxyphenyl)-3- (2-methylphenyl)propane-1,3-dione N4->N5 Intramolecular Acyl Transfer N6 Cyclodehydration (AcOH / H2SO4) N5->N6 N7 2'-Methylflavone (Bioactive Scaffold) N6->N7 Final Product

Caption: Synthetic workflow from 2-hydroxyacetophenone to 2'-methylflavone via the target ester intermediate.

References

  • Benchchem. "Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone." Available at: 3

  • The Royal Society of Chemistry (RSC). "Directing Group Assisted Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information." Available at: 5

  • SciELO. "In vitro Photoprotective Evaluation and Development of Novel Nanoemulsion with Chromone Derivative." Available at: 1

  • Semantic Scholar. "Carotenylflavonoids, a novel group of potent, dual-functional antioxidants." Available at: 4

Sources

A Comparative Guide to the FTIR Spectral Analysis of Carbonyl Peaks in 2-Acetylphenyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid and powerful analytical technique for the identification of functional groups. This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequencies in 2-acetylphenyl 2-methylbenzoate, a molecule presenting two distinct carbonyl environments—a ketone and an ester. This internal comparison offers a unique opportunity to explore the subtle electronic and steric influences on vibrational frequencies within a single molecular entity.

The Fundamental Principles of Carbonyl Vibrational Spectroscopy

The carbonyl group's stretching vibration gives rise to one of the most intense and diagnostically useful absorption bands in an infrared spectrum.[1][2][3] This intensity is a direct result of the large change in dipole moment (dµ/dx) during the stretching vibration of the highly polar C=O bond.[1] The position of this band, typically found between 1900 and 1600 cm⁻¹, is exquisitely sensitive to the local chemical environment, making FTIR an invaluable tool for structural elucidation.[1][2]

Several key factors influence the precise wavenumber of the carbonyl absorption:

  • Electronic Effects (Inductive and Resonance): Electron-donating groups attached to the carbonyl carbon tend to decrease the C=O bond order, shifting the absorption to a lower frequency (redshift). Conversely, electron-withdrawing groups increase the double bond character, leading to a higher frequency absorption (blueshift).[2][4] Resonance effects, such as conjugation with a double bond or an aromatic ring, delocalize the π-electrons, weakening the C=O bond and lowering the stretching frequency, typically by 15-30 cm⁻¹.[1][5][6]

  • Steric Effects: Bulky substituents near the carbonyl group can disrupt planarity and, consequently, conjugation. This reduction in resonance can lead to an increase in the C=O stretching frequency.[7][8]

  • Ring Strain: For cyclic ketones, a decrease in ring size leads to an increase in the carbonyl stretching frequency.[4][5]

  • Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a shift to a lower wavenumber.[4][5]

Comparative Analysis: Ketone vs. Ester Carbonyl in this compound

The structure of this compound incorporates both an aryl ketone and a benzoate ester. This allows for a direct, internal comparison of how these two functionalities, influenced by their respective electronic and steric environments, manifest in the FTIR spectrum.

1. The Aryl Ketone Carbonyl (–C(O)CH₃): The ketone in this compound is an acetophenone derivative. A typical saturated aliphatic ketone absorbs around 1715 cm⁻¹.[3] However, in this molecule, the carbonyl group is directly attached to a phenyl ring. This conjugation allows for delocalization of the π-electrons between the carbonyl group and the aromatic ring, which weakens the C=O double bond.[1] This effect is expected to lower the stretching frequency to the range of 1710-1685 cm⁻¹.[5]

2. The Benzoate Ester Carbonyl (–C(O)O–): Ester carbonyl stretches generally appear at higher frequencies than those of ketones.[9][10] A saturated aliphatic ester typically absorbs in the 1750-1735 cm⁻¹ range.[3] This higher frequency is often attributed to the inductive effect of the electronegative ester oxygen, which strengthens the C=O bond.[10]

In this compound, the ester is a benzoate, meaning its carbonyl is also conjugated with a phenyl ring. This conjugation would typically lower the frequency. However, the presence of the ortho-methyl group on the benzoate ring introduces a potential steric hindrance. This steric clash may force the carbonyl group out of the plane of the aromatic ring, thereby disrupting the conjugation. A reduction in conjugation would counteract the frequency-lowering effect, resulting in a higher-than-expected stretching frequency for a conjugated ester.[7]

Predicted Carbonyl Peak Positions
Functional GroupExpected Wavenumber (cm⁻¹)Influencing Factors
Aryl Ketone (C=O)~1685 - 1700Conjugation with the phenyl ring lowers the frequency from a typical ketone.
Benzoate Ester (C=O)~1720 - 1740Conjugation with the phenyl ring is counteracted by the inductive effect of the ester oxygen and potential steric hindrance from the ortho-methyl group, leading to a higher frequency than the ketone.

This predicted difference of approximately 30-50 cm⁻¹ should allow for the clear resolution of the two distinct carbonyl peaks in the experimental spectrum.

Experimental Protocol for FTIR Analysis

A robust and reproducible experimental protocol is critical for obtaining high-quality spectral data. The following outlines a standard procedure for the analysis of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for its minimal sample preparation requirements.[11]

Workflow for FTIR Data Acquisition

Caption: Experimental workflow for FTIR analysis using ATR.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • The sample compartment should be clean and dry.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe.[12]

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum.[13] This will account for the absorbance of the crystal and any atmospheric gases (e.g., CO₂, H₂O).

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[13]

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[14]

  • Sample Spectrum Acquisition:

    • Using the same acquisition parameters as the background scan, collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound in absorbance or transmittance units.

    • Identify and label the peak positions of the carbonyl stretching vibrations.

Conclusion

The analysis of this compound by FTIR spectroscopy serves as an excellent practical example of how subtle intramolecular forces dictate the vibrational characteristics of functional groups. The distinct electronic environments of the ketone and ester carbonyls, further modulated by conjugation and potential steric effects, are predicted to result in two well-resolved absorption bands. The aryl ketone peak is anticipated at a lower wavenumber (~1685-1700 cm⁻¹) due to effective conjugation, while the benzoate ester peak is expected at a higher frequency (~1720-1740 cm⁻¹), a consequence of the interplay between the ester oxygen's inductive effect and sterically hindered conjugation. This guide provides the theoretical framework and a practical, self-validating protocol for researchers to confidently acquire and interpret the FTIR spectrum of this and similarly complex molecules.

References

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from LPD Lab Services Ltd. website: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy of Hydrocarbons.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from JoVE: [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from University of Colorado Boulder website: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • YouTube. (2023, April 7). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. Retrieved from YouTube: [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. website: [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Quora. (2018, March 11). Why is the carbonyl frequency in esters higher than in ketones? Retrieved from Quora: [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from University of Calgary website: [Link]

  • NIST. (n.d.). 2-Benzoyloxyacetophenone. NIST Chemistry WebBook. [Link]

  • American Chemical Society. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications. [Link]

  • Elsevier. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical study of the distal-side steric and electrostatic effects on the vibrational characteristics of the FeCO unit of the carbonylheme proteins and their models. PMC. [Link]

  • ResearchGate. (n.d.). Using the carbonyl stretching frequency as a probe for steric effects. Retrieved from ResearchGate: [Link]

  • Royal Society of Chemistry. (n.d.). Steric effects on the carbonyl stretching frequencies of alkyl styryl ketones. RSC Publishing. [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Retrieved from ResearchGate: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Ortho-Substituted Aromatic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Acetylphenyl 2-Methylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Focus Analyte: this compound

Executive Summary & Technical Context

In the structural elucidation of pharmaceutical intermediates and prodrugs, distinguishing between positional isomers is a critical analytical challenge. This guide analyzes the electron ionization (EI) mass spectrometry fragmentation pattern of This compound (


, MW 254 Da).

Unlike its para- or meta- isomers, this molecule exhibits distinct "Ortho Effects"—specific rearrangement pathways driven by the spatial proximity of functional groups. This guide compares the fragmentation behavior of the target analyte against its linear isomer, 4-acetylphenyl 4-methylbenzoate , providing a diagnostic framework for identifying steric proximity in aromatic esters.

Comparative Analysis: Ortho vs. Para Fragmentation

The "performance" of a mass spectrum in this context is defined by the specificity of diagnostic ions and the stability of the molecular ion.

Structural Comparison
  • Target (Ortho): this compound. Both rings possess substituents in the ortho (1,2) position relative to the ester linkage. This enables intramolecular hydrogen transfer (McLafferty-type and Ortho Effects).

  • Alternative (Para): 4-Acetylphenyl 4-methylbenzoate. Substituents are in the para (1,4) position. Fragmentation is dominated by simple bond cleavages due to the lack of spatial interaction between substituents.

Performance Matrix: Diagnostic Ion Specificity
FeatureThis compound (Ortho) 4-Acetylphenyl 4-Methylbenzoate (Para) Mechanistic Driver
Molecular Ion (

)
Moderate Intensity (

254)
High Intensity (

254)
Ortho-isomers are less stable due to steric strain and rapid rearrangement.
Base Peak

119
(2-methylbenzoyl cation)

119
(4-methylbenzoyl cation)

-cleavage is dominant in both, but secondary fragments differ.
Rearrangement Ions High Abundance (

136, 118)
Negligible Proximity of o-methyl H to ester carbonyl facilitates H-transfer.
Neutral Loss Loss of

(18 Da) or Ketene (42 Da)
Simple radical losses (

,

)
Ortho effect vs. simple bond homolysis.
Diagnostic Ratio High ratio of

118 / 119
Low ratio of

118 / 119

118 forms via H-transfer (Ortho Effect) unavailable to para-isomer.

Mechanistic Deep Dive: The Ortho Effect

The defining characteristic of this compound is the Ortho Effect , a site-specific rearrangement that acts as a self-validating signature for the 1,2-substitution pattern.

Pathway A: The 2-Methylbenzoate Ortho Effect

In the ortho isomer, a hydrogen atom from the 2-methyl group is spatially accessible to the carbonyl oxygen of the ester. Upon ionization, this facilitates a 1,5-hydrogen shift, leading to the elimination of a neutral molecule (often water or an alcohol equivalent) or the formation of a stable fragment ion at


 118 (o-quinodimethane radical cation derivative).
Pathway B: Salicylate-Type Rearrangement

The 2-acetylphenyl moiety mimics a salicylate structure. The ester oxygen can interact with the acetyl group, leading to the expulsion of ketene (


, 42 Da) or the formation of the 2-acetylphenol radical cation (

136) via a McLafferty-like rearrangement involving the ester bond.
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways: simple


-cleavage (common to all isomers) vs. the Ortho-Effect rearrangement (specific to the target).

Fragmentation_Mechanism M_Ion Molecular Ion [M]+. (m/z 254) Alpha_Cleavage α-Cleavage (Ester Bond Break) M_Ion->Alpha_Cleavage - Phenoxy Radical Ortho_Effect Ortho Effect (1,5-H Shift) M_Ion->Ortho_Effect Steric Proximity Ion_119 2-Methylbenzoyl Cation (m/z 119) Alpha_Cleavage->Ion_119 Ion_91 Tropylium Ion (m/z 91) Ion_119->Ion_91 - CO (28 Da) Ion_136 2-Acetylphenol Radical Cation (m/z 136) Ortho_Effect->Ion_136 H-Transfer to Phenoxy Oxygen Ion_118 Elimination Product (m/z 118) Ortho_Effect->Ion_118 Complex Rearrangement

Figure 1: Mechanistic divergence between standard


-cleavage (red path) and Ortho-Effect rearrangement (green path).

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the "Ortho" signature, follow this GC-MS protocol. This workflow includes a "Reference Check" step to ensure system suitability.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? High solubility for aromatic esters and low boiling point ensures rapid solvent venting in GC.

    • Validation Step: Spike with 10 µg/mL of Methyl Benzoate as an internal retention time standard.

  • GC Parameters (Agilent 7890/5977 or equivalent):

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 60°C (hold 1 min).

      • Ramp: 20°C/min to 280°C.

      • Final: 280°C (hold 5 min).

  • MS Parameters (Electron Ionization):

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range:

      
       40–350.
      
  • Data Interpretation (The "Ortho" Check):

    • Extract ion chromatograms (EIC) for

      
       119 and 
      
      
      
      136.
    • Pass Criteria: If the peak at retention time

      
       shows both 
      
      
      
      119 (Base) and significant
      
      
      136 (>20% relative abundance), the Ortho-substitution is confirmed. If
      
      
      136 is <5%, suspect the Para-isomer.

Experimental_Workflow cluster_detection Detection Logic Sample Sample Prep (DCM Solution) GC GC Separation (DB-5MS Column) Sample->GC EI EI Source (70 eV) GC->EI Check1 Check m/z 119 (Acylium Base) EI->Check1 Check2 Check m/z 136 (Rearrangement) Check1->Check2 If Present Result Confirm Structure Check2->Result >20% Abundance

Figure 2: Analytical workflow for confirming ortho-substitution via specific ion monitoring.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the McLafferty Rearrangement and Ortho Effects).
  • Schwarz, H. (1978). "Some Newer Aspects of Mass Spectrometric Ortho Effects." Topics in Current Chemistry, 73, 231–263.

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A." (For general fragmentation patterns of methylbenzoates and acetylphenols).

A Comparative Guide to the Crystallographic Analysis of 2-Acetylphenyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), crystallographic data informs on solubility, stability, bioavailability, and tabletability. Acetylphenyl benzoate derivatives have garnered interest for their potential anti-inflammatory and UVA absorbing properties.[1][2] A thorough understanding of their solid-state structure through X-ray diffraction (XRD) is therefore paramount for rational drug design and development.

This guide will detail the synthesis and crystallographic analysis workflow for 2-acetylphenyl 2-methylbenzoate, and present a comparative analysis with the known crystal structures of related compounds to anticipate its structural features.

Experimental Protocols

A self-validating experimental approach is crucial for obtaining reliable crystallographic data. The following protocols are designed to ensure reproducibility and accuracy.

Synthesis of this compound

The synthesis of the title compound can be achieved via the esterification of 2'-hydroxyacetophenone with 2-methylbenzoyl chloride. This method is adapted from established procedures for similar esters.[1][3][4]

Materials:

  • 2'-Hydroxyacetophenone

  • 2-Methylbenzoyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (3 mL per gram of starting material) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-methylbenzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization

The formation of high-quality single crystals is essential for XRD analysis.

Procedure:

  • Dissolve the purified product in a minimum amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane).

  • Slowly evaporate the solvent at room temperature.

  • Alternatively, employ vapor diffusion by placing a vial containing the dissolved compound inside a sealed jar containing a less polar solvent (the anti-solvent).

  • Monitor for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

Data collection should be performed on a suitable single-crystal X-ray diffractometer.

Procedure:

  • Mount a suitable single crystal on a goniometer head.

  • Center the crystal in the X-ray beam.

  • Collect diffraction data using a standard data collection strategy, typically involving multiple scans to cover the reciprocal space. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Process the raw data, including integration of reflection intensities and absorption correction.[5][6]

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.[5][6]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 1. Dissolve 2'-hydroxyacetophenone in pyridine B 2. Add 2-methylbenzoyl chloride at 0 °C A->B C 3. Stir at room temperature B->C D 4. Work-up and extraction C->D E 5. Column chromatography D->E F Pure 2-acetylphenyl 2-methylbenzoate E->F G Crystallization F->G H Single Crystal X-ray Diffraction G->H Data_Analysis_Workflow Data_Collection Diffraction Data Collection Data_Processing Data Processing (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., PLATON) Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Sources

Safety Operating Guide

Personal protective equipment for handling 2-acetylphenyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 2-Acetylphenyl 2-methylbenzoate

  • Structural Class: Aryl Benzoate Ester (Derivative of o-toluic acid and 2-hydroxyacetophenone).

  • Physical State: Typically a crystalline solid or viscous oil (depending on purity).

  • Solubility: Lipophilic; soluble in dichloromethane (DCM), ethyl acetate, and DMSO; insoluble in water.

The "Why" Behind the Protocol (Expert Insight): While specific Safety Data Sheets (SDS) for this precise methylated derivative may be sparse compared to the parent 2-acetylphenyl benzoate (CAS 4010-33-7), we must apply Structure-Activity Relationship (SAR) principles.

This compound is a "masked" delivery system for two potent irritants. Upon contact with mucous membranes or moisture (hydrolysis), it cleaves into:

  • 2-Methylbenzoic acid (o-Toluic acid): A significant skin and eye irritant (Category 2).

  • 2-Hydroxyacetophenone: A phenolic compound capable of causing burns and severe eye damage.

Immediate Hazard Profile:

  • Primary: Severe Eye Irritation (H319) / Skin Irritation (H315).[1]

  • Secondary: Specific Target Organ Toxicity - Respiratory (H335) if dust is generated.

  • Sensitization: Potential skin sensitizer due to the phenolic moiety.

Part 2: PPE Selection Matrix

This matrix moves beyond generic advice, tailoring protection to the specific lipophilic and hydrolytic nature of the compound.

Protection ZoneStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)Scientific Rationale
Eye / Face Chemical Splash Goggles (Indirect Vented)Face Shield + Goggles Safety glasses are insufficient. Phenolic esters can cause permanent corneal opacity. Vapors from hydrolysis require sealed eye protection.
Hand (Primary) Nitrile (min 0.11 mm)Laminate (Silver Shield) or Double NitrileCrucial: If dissolved in DCM (common solvent), nitrile degrades in <2 mins. Use laminate gloves for DCM solutions.
Body Cotton Lab Coat (High button)Tyvek® Apron / Sleeve CoversCotton absorbs splashes; Tyvek repels organic solvents. Protects neck/wrists from "gap exposure."
Respiratory Fume Hood (Face velocity: 100 fpm)P100 / N95 Respirator Required only if weighing fine powder outside a hood or during spill cleanup.

Part 3: Operational Protocols

A. Weighing & Transfer (Solid Phase)
  • Static Hazard: Benzoate esters are prone to static charge buildup.

  • Protocol:

    • Use an antistatic gun or ionizer bar inside the balance enclosure.

    • Use glass or metal spatulas ; avoid plastic which generates static.

    • Engineering Control: Perform all weighing inside a chemical fume hood. If the balance is on a bench, use a powder containment hood .

B. Synthesis & Solubilization (Liquid Phase)
  • The Solvent Factor: The PPE required is often dictated by the solvent, not just the solute.

  • Protocol:

    • Solvent Choice: If using Dichloromethane (DCM), do not trust single nitrile gloves . Wear a laminate liner glove (e.g., Ansell Barrier®) under a nitrile outer glove for dexterity.

    • Temperature Control: If heating, ensure the condenser is rated for the solvent's vapor pressure. A runaway hydrolysis reaction can release hot acid vapors.

C. Waste Disposal
  • Segregation:

    • Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste - Organic."

    • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" depending on the solvent used.

    • Quenching: If disposing of reaction mixtures, quench with aqueous sodium bicarbonate to neutralize any free acid generated by hydrolysis before binning.

Part 4: Visualized Safety Logic

Diagram 1: Risk Assessment & Barrier Logic

This diagram illustrates the "masked" hazard mechanism that dictates our PPE choice.

RiskLogic Compound 2-Acetylphenyl 2-methylbenzoate Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Contact Moisture Moisture/Enzymes (Skin/Eyes/Lungs) Moisture->Hydrolysis Product1 2-Methylbenzoic Acid (Acid Burn Hazard) Hydrolysis->Product1 Product2 2-Hydroxyacetophenone (Phenolic Irritant) Hydrolysis->Product2 PPE_Eye REQ: Goggles (Prevent Corneal Damage) Product1->PPE_Eye Mitigated By PPE_Skin REQ: Nitrile/Laminate (Prevent Absorption) Product2->PPE_Skin Mitigated By

Caption: Mechanism of Hazard. The ester itself is stable, but contact with biological tissue triggers hydrolysis, releasing toxic irritants. PPE must prevent this initial contact.[2][3][4][5]

Diagram 2: Emergency Spill Response Workflow

SpillResponse Start Spill Detected Assess Is it Solid or Solution? Start->Assess Solid Solid Powder Assess->Solid Solution Solution (Solvent) Assess->Solution WetWipe Cover with Wet Paper Towel (Prevent Dust) Solid->WetWipe Scoop Scoop into HazBag WetWipe->Scoop Clean Wash Area with Soap & Water (Hydrolysis Cleanup) Scoop->Clean Ventilate Evacuate & Ventilate (If Volatile Solvent) Solution->Ventilate Absorb Apply Vermiculite/Sand Ventilate->Absorb Absorb->Clean Report File Incident Report Clean->Report

Caption: Step-by-step decision tree for containing spills. Note the wet-wipe method for solids to prevent aerosolization.

Part 5: References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20115, 2-Acetylphenyl benzoate (Parent Analog). Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl Benzoate Derivatives. (General handling for benzoate esters). Retrieved from .

  • Ansell Occupational Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). (Source for Laminate vs. Nitrile data). Retrieved from .

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Methylbenzoic acid (Hydrolysis Product). Retrieved from .

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.